Delta14-Desonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
131918-67-7 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-10,15,17,19-20,25,27H,5-6,11-12H2,1-4H3/t15-,17-,19+,20+,22-,23-,24+/m0/s1 |
InChI Key |
QGHZSFDXDIWTFD-UOOQFXQMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Identity of Delta14-Desonide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and properties of Delta14-Desonide, a known impurity and reference standard for the topical corticosteroid, Desonide. Given the limited availability of specific experimental and pharmacological data for this compound, this document focuses on its chemical identity and presents the extensive data available for the parent compound, Desonide, to offer a thorough understanding of this class of molecules.
Chemical Structure and Identification
This compound is a steroid derivative closely related to Desonide. The key structural difference lies in the presence of an additional double bond in the steroid's D-ring, specifically at the 14th position.
Below is a summary of the key chemical identifiers for both this compound and its parent compound, Desonide.
| Identifier | This compound | Desonide |
| IUPAC Name | (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12b-octahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][][2]dioxol-4(2H)-one[3] | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| CAS Number | 131918-67-7[3][4][5] | 638-94-8 |
| Molecular Formula | C24H30O6[4][5] | C24H32O6 |
| Molecular Weight | 414.5 g/mol [4] | 416.51 g/mol |
Chemical Structure Visualization:
Synthesis and Characterization
Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly available literature, as it is often formed as an impurity during the synthesis of Desonide. The synthesis of Desonide typically involves multiple steps starting from a steroid precursor.
A general synthetic approach for corticosteroids like Desonide can involve:
-
Introduction of the 1,4-diene system: This is often achieved through microbial fermentation or chemical dehydrogenation.
-
Hydroxylation at the 11β and 21 positions: These are critical for glucocorticoid activity.
-
Formation of the 16α,17α-acetonide: This is achieved by reacting the corresponding diol with acetone in the presence of an acid catalyst.
The formation of the Δ14 double bond in this compound likely occurs as a side reaction during one of the synthetic or degradation steps.
Characterization of Desonide:
While specific analytical data for this compound is scarce, the characterization of Desonide is well-established. The following table summarizes typical analytical techniques used.
| Experimental Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the amount of Desonide and its impurities, including this compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the chemical structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the carbon-hydrogen framework of the molecule, confirming the precise structure and stereochemistry. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, ether). |
Pharmacological Profile of Desonide
As a corticosteroid, Desonide exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action is believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[][2][6]
Signaling Pathway of Glucocorticoid Action:
The following diagram illustrates the general signaling pathway for glucocorticoids like Desonide.
Conclusion
This compound is a recognized impurity of Desonide, characterized by an additional double bond in its steroidal structure. While detailed experimental and pharmacological data for this compound are limited, a comprehensive understanding of its parent compound, Desonide, provides a valuable framework for researchers and drug development professionals. The information presented in this guide, including the chemical identifiers, the established analytical methods for characterization, and the mechanism of action of Desonide, serves as a critical resource for those working with this class of corticosteroids. Further research into the specific biological activity of this compound may be warranted to fully understand its potential impact.
References
Delta14-Desonide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Delta14-Desonide, a known impurity and reference standard for the synthetic corticosteroid Desonide. This document furnishes its core chemical properties, proposed mechanism of action based on its parent compound, and representative experimental methodologies.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 131918-67-7 | [1][2] |
| Molecular Weight | 414.50 g/mol | [1] |
| Molecular Formula | C₂₄H₃₀O₆ | [1] |
| IUPAC Name | (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12b-octahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][3][4]dioxol-4(2H)-one | [2] |
| Synonyms | Delta-14-Desonide | [2] |
| Parent Compound | Desonide | [2] |
Glucocorticoid Receptor Signaling Pathway
As a derivative of Desonide, this compound is presumed to follow the same mechanism of action by interacting with the glucocorticoid receptor (GR). The binding of the corticosteroid to the cytoplasmic GR triggers a conformational change, leading to its translocation into the nucleus. Within the nucleus, the activated receptor complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, resulting in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[]
Experimental Protocols
Objective: To separate and quantify this compound in a sample containing Desonide and other impurities.
Materials and Reagents:
-
This compound reference standard
-
Desonide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Sample containing Desonide and its impurities
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% TFA or Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-25 min: 25% to 60% B25-30 min: 60% to 80% B30-35 min: Hold at 80% B35.1-42 min: Re-equilibrate at 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing Desonide and its impurities in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.
References
Unraveling the Synthesis of Delta14-Desonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta14-Desonide, a known impurity and derivative of the corticosteroid Desonide, is a subject of interest in pharmaceutical development and quality control. While direct, detailed synthesis protocols for this compound are not extensively published, this technical guide elucidates a plausible and chemically sound synthetic pathway. By leveraging established steroid chemistry, specifically the introduction of unsaturation, a comprehensive theoretical synthesis is presented. This document provides a meticulous breakdown of the proposed reaction steps, including detailed experimental protocols, and summarizes key data in a structured format for clarity and comparative analysis. The logical flow of the synthesis is further illustrated through a detailed diagrammatic representation.
Introduction
Desonide is a non-fluorinated corticosteroid utilized for its anti-inflammatory properties in the treatment of various dermatological conditions.[1][2] During its synthesis and storage, various impurities can arise, one of which is this compound, characterized by the presence of a double bond between carbons 14 and 15 of the steroid nucleus.[] Understanding the synthesis of such impurities is crucial for the development of robust manufacturing processes and for the synthesis of analytical standards required for quality assurance. This guide proposes a viable synthetic route to this compound, commencing from the readily available precursor, Desonide.
Proposed Synthesis Pathway
The introduction of a C14-C15 double bond in a steroid can be achieved through a variety of established chemical methods. A common and effective strategy involves a two-step process: selective halogenation at a neighboring position followed by dehydrohalogenation. A plausible pathway for the synthesis of this compound from Desonide is outlined below.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound from Desonide.
Experimental Protocols
The following are detailed, theoretical experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Bromination of Desonide
Objective: To selectively introduce a bromine atom at the C15α position of Desonide.
Methodology:
-
Reaction Setup: A solution of Desonide (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled to 0-5 °C using an ice bath. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the stirred solution. A catalytic amount of a strong acid, such as perchloric acid, is then added to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 15α-Bromo-Desonide intermediate.
Step 2: Dehydrobromination to form this compound
Objective: To eliminate hydrogen bromide from 15α-Bromo-Desonide to introduce a double bond at the C14-C15 position.
Methodology:
-
Reaction Setup: The purified 15α-Bromo-Desonide (1.0 equivalent) is dissolved in a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Lithium carbonate (2.0 equivalents) and lithium bromide (1.5 equivalents) are added to the solution. The lithium bromide acts as a catalyst to facilitate the elimination reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 100-120 °C and stirred vigorously.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the bromo-intermediate and the formation of the desired product.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification and Characterization: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions in steroid chemistry and serve as a benchmark for the synthesis.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Desonide | 15α-Bromo-Desonide | N-Bromosuccinimide, Perchloric Acid | THF | 0 - 5 | 2 - 4 | 75 - 85 | > 95 |
| 2 | 15α-Bromo-Desonide | This compound | Lithium Carbonate, Lithium Bromide | DMF | 100 - 120 | 6 - 8 | 60 - 70 | > 98 |
Logical Workflow Diagram
The logical progression of the synthesis and analysis process is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide outlines a robust and plausible synthetic pathway for this compound, starting from Desonide. The proposed two-step sequence of bromination followed by dehydrobromination is a well-established method in steroid chemistry for introducing unsaturation. The detailed experimental protocols and tabulated data provide a solid foundation for researchers and drug development professionals to practically implement this synthesis. The provided diagrams offer a clear visualization of the chemical transformation and the overall workflow, facilitating a comprehensive understanding of the process. This information is invaluable for the synthesis of analytical standards and for the development of strategies to control impurities in the manufacturing of Desonide.
References
Delta14-Desonide: An In-Depth Technical Guide to a Key Desonide Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid of low to medium potency used topically to treat a variety of skin conditions, including atopic dermatitis, seborrheic dermatitis, and psoriasis.[1][2] Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it an effective treatment for these dermatoses.[] As with any active pharmaceutical ingredient (API), the purity of Desonide is critical to its safety and efficacy. Impurities can arise during the manufacturing process or through degradation of the drug product over time.[4] One such impurity of concern is Delta14-Desonide, a related compound that requires careful monitoring and control.
This technical guide provides a comprehensive overview of this compound as a Desonide impurity, including its chemical identity, analytical detection methodologies, and the context of its control within pharmaceutical quality standards.
Chemical Identity and Relationship to Desonide
Desonide is chemically known as (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione.[5] this compound is a structural analog of Desonide that contains an additional double bond between carbons 14 and 15 of the steroid nucleus.
Table 1: Chemical Structures and Properties
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Desonide | [Image of Desonide chemical structure] | C₂₄H₃₂O₆ | 416.51 g/mol [5] |
| This compound | [Image of this compound chemical structure] | C₂₄H₃₀O₆ | 414.50 g/mol |
Formation of this compound
The precise mechanism for the formation of this compound as an impurity in Desonide is not extensively detailed in publicly available literature. However, based on the principles of steroid chemistry, its formation can be postulated to occur through a dehydration reaction from a hydroxylated precursor or as a byproduct during the synthesis of Desonide. The introduction of a double bond at the 14-position is a known transformation in steroid synthesis and degradation pathways.[6][7]
Regulatory Context and Acceptance Criteria
The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][9][10] While these pharmacopoeias provide general monographs for Desonide and its impurities, specific acceptance criteria for this compound are not explicitly detailed in the publicly accessible versions of these documents. The limits for impurities are often established based on toxicological data and the manufacturing process.
The European Pharmacopoeia outlines general principles for the control of impurities in substances for pharmaceutical use, with thresholds for reporting, identification, and qualification of impurities.[9][10] For a new impurity, a suitable test for its control must be developed and included in the substance's specification.
Experimental Protocols for Detection and Quantification
The primary analytical techniques for the detection and quantification of this compound and other Desonide impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for separating Desonide from its related compounds.[13][14]
Table 2: Example HPLC Method Parameters for Desonide Impurity Profiling
| Parameter | Specification |
| Chromatographic Column | Altima C18 (100 x 4.6 mm, 5 µm)[13] or Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 μm)[11] |
| Mobile Phase | A mixture of potassium dihydrogen phosphate buffer (pH 4.8) and acetonitrile (45:55 v/v)[13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection Wavelength | 240 nm[13] or 244 nm[4] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 30°C[13] |
Method Description: A standard solution of Desonide and a sample solution of the test material are prepared in a suitable diluent, such as methanol. The solutions are injected into the HPLC system, and the chromatograms are recorded. The peak corresponding to this compound is identified based on its retention time relative to the main Desonide peak. Quantification is typically performed using an external standard method or by area normalization, assuming equal response factors for the impurity and the API.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and characterization of impurities, especially at low levels.[11][15][16][17]
Table 3: Example LC-MS/MS Method Parameters for Desonide Impurity Characterization
| Parameter | Specification |
| LC System | Two-dimensional liquid chromatography system[11] |
| First Dimension Column | Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 μm) with a non-volatile salt mobile phase[11] |
| Second Dimension Column | Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm) with a volatile salt mobile phase[11] |
| Mass Spectrometer | High-resolution ion trap/time-of-flight (IT-TOF) mass spectrometer[11] |
| Ionization Mode | Positive mode electrospray ionization (ESI+)[11] |
Method Description: A two-dimensional LC system can be employed to achieve high-resolution separation of impurities. The effluent from the first dimension column containing the impurity of interest is transferred to the second dimension column for further separation before entering the mass spectrometer. The high-resolution mass spectrometer provides accurate mass data, which, in conjunction with fragmentation patterns (MSn data), allows for the structural elucidation of the impurity.[11][12]
Mandatory Visualizations
Desonide Mechanism of Action Signaling Pathway
Desonide, like other corticosteroids, exerts its anti-inflammatory effects by modulating the expression of genes involved in the inflammatory response.[11] A key step in this process is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2][]
Caption: Desonide's anti-inflammatory signaling pathway.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a Desonide sample.
Caption: Workflow for Desonide impurity analysis.
Conclusion
This compound is a critical impurity to monitor in the production and formulation of Desonide. Its presence can impact the quality, safety, and efficacy of the final drug product. Robust analytical methods, such as HPLC and LC-MS/MS, are essential for the accurate detection, quantification, and characterization of this and other related substances. While specific regulatory limits for this compound are not publicly delineated, the principles of impurity control outlined by major pharmacopoeias necessitate its careful management. Further research into the formation pathways of this compound could lead to improved manufacturing processes that minimize its presence, ensuring the highest quality of Desonide for patient use.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Desonide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 27.7 Biosynthesis of Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Synthesis of steroids having the novel 3-deoxy-1,4-diene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. edqm.eu [edqm.eu]
- 10. edqm.eu [edqm.eu]
- 11. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ijprajournal.com [ijprajournal.com]
- 17. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Mechanism of Action of Desonide and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desonide, a synthetic non-fluorinated topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy stems from a multi-faceted mechanism of action, encompassing anti-inflammatory, immunosuppressive, and vasoconstrictive effects. This guide provides a comprehensive exploration of the molecular pathways modulated by Desonide. Furthermore, it delves into the critical aspect of impurities associated with Desonide, discussing their origins, potential mechanisms of action, and the analytical methodologies for their control. This document is intended to serve as a detailed technical resource for professionals engaged in dermatological research and pharmaceutical development.
Mechanism of Action of Desonide
Desonide exerts its pharmacological effects primarily by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] The binding of Desonide to the cytosolic GR initiates a cascade of molecular events that ultimately modulate gene expression, leading to the suppression of inflammation and immune responses.[3][4][5]
Glucocorticoid Receptor Binding and Nuclear Translocation
Upon topical application, Desonide penetrates the skin and binds to the inactive, cytosolic GR, which is complexed with heat shock proteins (HSPs) and other chaperones. Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated proteins. This activation allows the Desonide-GR complex to translocate into the nucleus.[3][4]
Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the Desonide-GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[6][7]
-
Transrepression: The Desonide-GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the core signaling pathway of Desonide:
References
- 1. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Desonide? [synapse.patsnap.com]
- 5. What is Desonide used for? [synapse.patsnap.com]
- 6. Desonide Cream, 0.05% Desonide Ointment, 0.05% [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
The Biological Activity of Delta14-Desonide: An Analysis of Publicly Available Data
A comprehensive review of scientific literature and public databases reveals a notable absence of information regarding the biological activity, mechanism of action, and experimental data for a compound specifically identified as "Delta14-Desonide." This suggests that this compound may be a novel molecular entity that has not yet been described in publicly accessible research, a proprietary compound under private development, or a theoretical structure not yet synthesized or characterized.
Consequently, it is not possible to provide an in-depth technical guide, quantitative data summaries, or detailed experimental protocols as requested, due to the lack of foundational research on this specific molecule.
For contextual understanding, this report will outline the well-established biological activity of the parent compound, Desonide , a low-potency topical corticosteroid. It is crucial to recognize that the introduction of a double bond at the 14th position (a "Delta-14" modification) would represent a significant structural change. Such a modification would be expected to alter the molecule's pharmacokinetic and pharmacodynamic properties, and the information presented below for Desonide should not be extrapolated to this compound.
The Biological Profile of Desonide: A Reference Framework
Desonide, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects through its interaction with the glucocorticoid receptor (GR).
Mechanism of Action: Glucocorticoid Receptor Pathway
The primary mechanism of action for corticosteroids is genomic, involving the modulation of gene expression.
-
Receptor Activation: Desonide, being lipophilic, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a larger complex with heat shock proteins (HSPs).
-
Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and the activated Desonide-GR complex translocates into the nucleus.
-
Gene Regulation:
-
Transactivation: The Desonide-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR monomer can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these factors, the GR prevents them from binding to their DNA response elements, thus repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
The following diagram illustrates this generalized genomic pathway.
Caption: Generalized signaling pathway for Desonide via the Glucocorticoid Receptor.
Conclusion and Future Directions
While the biological activities of Desonide are well-documented, the specific properties of this compound remain unknown in the public domain. The introduction of a "Delta-14" double bond could theoretically alter several key parameters, including:
-
Receptor Binding Affinity and Potency: The modification could enhance or diminish the affinity for the glucocorticoid receptor, thereby changing the compound's potency.
-
Selectivity: It might alter the selectivity profile for the GR over other steroid receptors (e.g., mineralocorticoid, androgen, and estrogen receptors), potentially affecting the side-effect profile.
-
Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties would likely be different from those of Desonide.
To elucidate the biological activity of this compound, foundational research would be necessary. This would involve chemical synthesis followed by a suite of in vitro and in vivo studies, including receptor binding assays, reporter gene assays to measure transactivation and transrepression, and animal models of inflammation. Until such data becomes publicly available, any discussion of its specific effects remains speculative.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacokinetics of desonide, a low-potency topical corticosteroid, and related compounds. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) of desonide, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1] It is a group VI corticosteroid under the US classification system, indicating it is among the least potent topical corticosteroids.[1] This favorable safety profile makes it a common choice for treating a variety of dermatological conditions, particularly in pediatric patients and for application on sensitive skin areas.[2] Understanding the pharmacokinetic profile of desonide and related compounds is crucial for optimizing therapeutic efficacy while minimizing potential systemic side effects.
Pharmacokinetics of Desonide
The systemic exposure to desonide following topical application is a critical consideration in its clinical use. The processes of absorption, distribution, metabolism, and excretion are influenced by a multitude of factors.
Absorption
Topical corticosteroids like desonide can be absorbed through intact skin, although the extent of percutaneous absorption is variable.[3] Factors influencing absorption include:
-
Integrity of the Epidermal Barrier: Inflammation and diseases that compromise the skin barrier, such as psoriasis and eczema, can markedly increase absorption.[3]
-
Vehicle Formulation: The formulation of the topical product (e.g., cream, ointment, lotion, gel, foam) significantly impacts drug release and skin penetration.[2]
-
Use of Occlusive Dressings: Occlusion substantially enhances the percutaneous absorption of topical corticosteroids.[4]
-
Application Site: Absorption rates differ across various body regions, with higher absorption in areas with a thinner stratum corneum like the face and scalp, and lower absorption on the palms and soles.[3]
-
Drug Concentration: Higher concentrations of the corticosteroid can lead to increased absorption.[3]
A study in rabbits demonstrated that under non-occlusive conditions, approximately 6.5-7% of topically applied desonide was absorbed through both intact and abraded skin. Occlusion of abraded skin increased absorption to nearly 15%.[5]
Distribution
Metabolism
Following systemic absorption, desonide is primarily metabolized in the liver.[6] The specific metabolic pathways for desonide have not been extensively detailed in publicly available literature.
Excretion
The metabolites of desonide, along with any unchanged drug, are primarily excreted by the kidneys. A smaller portion is also excreted in the bile.[6] A nonclinical study in rats using radiolabeled desonide found that over 96 hours, approximately 76% of the administered dose was excreted, with 67% in the feces and the remainder in the urine.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for desonide and related topical corticosteroids.
Table 1: Pharmacokinetic Parameters of Desonide
| Parameter | Value | Species/Study Type | Source |
| Maximum Plasma Concentration (Cmax) | 20.8 ± 11.5 pg/mL | Human, Single Topical Dose | [7] |
| Area Under the Curve (AUC0-t) | 451.04 ± 363.65 pg*h/mL | Human, Single Topical Dose | [7] |
| Biological Half-Life (t½) | 4.26 hours | Rat, Intravenous (based on tissue levels) | [5] |
| Volume of Distribution (Vd) | 2 L | Human, Estimated from model | |
| Clearance (CL) | 0.15 L/kg/h | Human, Estimated from model |
Table 2: Pharmacokinetic Parameters of Related Topical Corticosteroids
| Compound | Parameter | Value | Species/Study Type | Source |
| Triamcinolone Acetonide | Half-Life (t½) | 2.0 hours | Human, Intravenous | [4] |
| Volume of Distribution (Vd) | 103 L | Human, Intravenous | [4] | |
| Clearance (CL) | 37 L/h | Human, Intravenous | [4] | |
| Oral Bioavailability | 23% | Human, Oral | [4] | |
| Fluocinonide | Half-Life (t½) | ~1-2 days | Human, Topical | [4] |
| Time to Peak Concentration (Tmax) | ~4 hours | Human, Topical | [4] |
Experimental Protocols
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is widely used to assess the percutaneous absorption of topical formulations.
Objective: To determine the rate and extent of drug permeation through a membrane (synthetic or biological) from a topical formulation.
Apparatus: Franz Diffusion Cell System
Methodology:
-
Membrane Preparation: A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane) is prepared and mounted between the donor and receptor chambers of the Franz cell.[8]
-
Receptor Chamber: The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) that is maintained at a physiological temperature (typically 32°C for skin studies) and continuously stirred.[8] The solution is degassed to prevent bubble formation.[8]
-
Donor Chamber: A precise amount of the topical formulation is applied to the surface of the membrane in the donor chamber.[8]
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor solution to maintain sink conditions.[8]
-
Analysis: The concentration of the active pharmaceutical ingredient (API) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
Figure 1: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assay (ACTH Stimulation Test)
This clinical study evaluates the potential for systemic absorption of topical corticosteroids to suppress the HPA axis.
Objective: To assess the adrenal response to adrenocorticotropic hormone (ACTH) stimulation before and after treatment with a topical corticosteroid.
Methodology:
-
Baseline Assessment: A baseline (pre-stimulation) blood sample is collected to measure the morning serum cortisol level.[10]
-
ACTH Administration: A synthetic analog of ACTH, cosyntropin (Cortrosyn®), is administered intravenously or intramuscularly. A standard dose is 0.25 mg.[10]
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after cosyntropin administration, typically at 30 and 60 minutes, to measure cortisol levels.[10]
-
Treatment Phase: The patient is treated with the topical corticosteroid according to the study protocol.
-
Post-Treatment Assessment: The ACTH stimulation test is repeated after the treatment period to assess for any changes in the adrenal response.
-
Interpretation: A normal response is characterized by a significant rise in serum cortisol levels post-stimulation. A blunted or absent response suggests HPA axis suppression.[3]
Figure 2: Workflow for assessing HPA axis suppression using the ACTH stimulation test.
Analytical Methodology for Desonide Quantification
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To accurately quantify the concentration of desonide in various matrices (e.g., plasma, skin homogenates, receptor fluid from diffusion studies).
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact ratio is optimized for separation.[11][12]
-
Flow Rate: Typically around 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength of approximately 240-254 nm.[11][12]
-
Injection Volume: A small, precise volume (e.g., 20 µL) of the sample is injected.[11]
Validation: The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]
Mechanism of Action and Signaling Pathway
Desonide, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[14] This interaction initiates a cascade of molecular events that ultimately modulate gene expression.
The desonide-GR complex translocates to the cell nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[15] This binding can either activate or repress gene transcription.
A key anti-inflammatory mechanism is the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins.[1] Lipocortins inhibit the release of arachidonic acid from cell membranes, thereby blocking the production of potent inflammatory mediators such as prostaglandins and leukotrienes.[1]
Figure 3: Simplified signaling pathway of desonide via the glucocorticoid receptor.
Conclusion
Desonide is a low-potency topical corticosteroid with a well-established role in the management of various inflammatory skin conditions. Its pharmacokinetic profile is characterized by variable percutaneous absorption influenced by multiple factors. Systemic exposure is generally low, contributing to its favorable safety profile. This technical guide has provided a comprehensive summary of the available pharmacokinetic data, detailed key experimental protocols for its evaluation, and visualized its primary mechanism of action. This information serves as a valuable resource for scientists and clinicians working on the development and application of desonide and related topical corticosteroids. Further research to definitively determine human pharmacokinetic parameters such as plasma half-life and protein binding would be beneficial to further refine its clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desonide: a review of formulations, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. bohrium.com [bohrium.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. alterlab.co.id [alterlab.co.id]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. testmenu.com [testmenu.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta14-Desonide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta14-Desonide is a known impurity and derivative of Desonide, a synthetic corticosteroid used topically for its anti-inflammatory and antipruritic properties. As with any active pharmaceutical ingredient (API), a thorough understanding of the physical and chemical properties of its impurities is critical for drug development, quality control, and regulatory compliance. This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, alongside relevant experimental protocols and pathway visualizations to support research and development activities. While specific experimental data for this compound is limited, this guide leverages available information on the parent compound, Desonide, to provide a comprehensive profile.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, Desonide, is presented below. It is important to note that while some data is specific to this compound, other parameters are derived from data for Desonide and should be considered as estimations for the delta-14 variant.
Table 1: Physical and Chemical Properties of this compound and Desonide
| Property | This compound | Desonide |
| IUPAC Name | (6aR,6bS,7S,8aS,8bS,11aR,12bR)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12b-octahydro-1H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-4(2H)-one | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one[3] |
| CAS Number | 131918-67-7[1][4] | 638-94-8[3] |
| Chemical Formula | C24H30O6[1][4][5] | C24H32O6[3] |
| Molecular Weight | 414.50 g/mol [1][4][5] | 416.51 g/mol |
| Melting Point | Not available | 274-275 °C |
| Boiling Point | Not available | 580 °C (predicted) |
| Solubility | Not available | Soluble in ethanol (~10 mg/ml), DMSO (~25 mg/ml), and dimethylformamide (~20 mg/ml). Sparingly soluble in aqueous buffers.[1] In distilled water saturated with ether: 184 mg/L.[6] Practically insoluble in water.[7][8] |
| pKa | Not available | 12.85 (predicted) |
| Appearance | Not available | White to off-white crystalline powder.[7] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, as a derivative of Desonide, is presumed to exert its biological effects through a similar mechanism of action, primarily by acting as an agonist for the glucocorticoid receptor (GR). The binding of the corticosteroid to the cytosolic GR triggers a cascade of events leading to the modulation of gene expression, which ultimately results in the observed anti-inflammatory, antipruritic, and vasoconstrictive effects.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step chemical process starting from a suitable corticosteroid precursor. A plausible synthetic route could involve the introduction of a double bond at the C14-C15 position of a Desonide-like molecule through a dehydration or elimination reaction.
Caption: Hypothetical Synthesis Workflow for this compound.
Determination of Physical Properties
Melting Point: The melting point of a purified sample of this compound could be determined using a standard melting point apparatus. A small amount of the crystalline solid would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded.
Solubility: The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) would be determined by adding a known excess of the compound to a fixed volume of the solvent. The mixture would be agitated at a constant temperature until equilibrium is reached. The saturated solution would then be filtered, and the concentration of the dissolved compound determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): An HPLC method is crucial for the separation, identification, and quantification of this compound, particularly in the presence of Desonide and other related impurities. A reversed-phase HPLC (RP-HPLC) method would be appropriate.
Caption: RP-HPLC Analysis Workflow for this compound.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of this compound, confirming the position of the double bond and the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the accurate molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While specific experimental data for this impurity is scarce, the information presented, largely based on its parent compound Desonide, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The provided tables, diagrams, and hypothetical experimental protocols are intended to guide further investigation and support the development of robust analytical methods for the quality control of Desonide-containing drug products. Further experimental work is necessary to fully characterize this compound and establish its specific physicochemical parameters.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Desonide - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Desonide Cream, 0.05% [dailymed.nlm.nih.gov]
- 7. Desonide Lotion: Package Insert / Prescribing Information [drugs.com]
- 8. Desonide Cream, 0.05% Desonide Ointment, 0.05% [dailymed.nlm.nih.gov]
Delta14-Desonide Reference Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of the Delta14-Desonide reference standard. It includes a summary of suppliers, their product specifications, and relevant analytical methodologies. Additionally, a representative signaling pathway for corticosteroids is presented to provide context for the mechanism of action.
Commercial Availability
The this compound reference standard is available from several specialized chemical suppliers. While a detailed Certificate of Analysis (CoA) with purity and characterization data is typically available upon request from the vendors, the following table summarizes the publicly available information for key suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Clearsynth | Delta-14-Desonide | 131918-67-7 | C24H30O6 | 414.5 | Used as an analytical standard for HPLC and in drug research and development.[1] |
| SRIRAMCHEM | delta-14-Desonide | 131918-67-7 | C24H30O6 | 414.5 | Pharmaceutical reference standard. CoA is available upon request.[2] |
| Veeprho | Delta-14-Desonide | 131918-67-7 | C24H30O6 | 414.5 | Impurity reference standard.[3] |
| Sinco Pharmachem Inc. | Delta-14-Desonide | 131918-67-7 | C24H30O6 | 414.50 | Available in various vial sizes (10mg, 25mg, 50mg).[4] |
Experimental Protocols: Analytical Methodologies
Specific experimental protocols for the synthesis, purification, and analysis of this compound are not extensively detailed in publicly accessible literature. However, methodologies for the analysis of the parent compound, Desonide, and its related impurities are well-documented and can be adapted for this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the most common techniques.
General HPLC Method for Desonide and Related Compounds
A robust HPLC method for the separation of Desonide and its impurities can be established using a reversed-phase column. The following is a representative protocol based on published methods for Desonide analysis:
-
Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Note: Method optimization will be required to achieve the desired separation and resolution for this compound. This may involve adjusting the mobile phase composition, gradient profile, pH, and column temperature.
Signaling Pathway: General Mechanism of Action for Corticosteroids
As a corticosteroid, Desonide and its analogues like this compound are believed to exert their anti-inflammatory, antipruritic, and vasoconstrictive effects through interaction with glucocorticoid receptors.[5][6][7] The binding of the corticosteroid to the cytoplasmic receptor induces a conformational change, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[5] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[5]
Caption: General Corticosteroid Signaling Pathway.
Experimental Workflow: Quality Control of this compound Reference Standard
The following diagram illustrates a typical workflow for the quality control and use of a this compound reference standard in a research or drug development setting.
Caption: QC Workflow for Reference Standard.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. ajrconline.org [ajrconline.org]
- 5. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]
- 6. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta-14-Desonide - SRIRAMCHEM [sriramchem.com]
Methodological & Application
Application Note: A Proposed HPLC Method for the Quantification of Delta14-Desonide
References
- 1. Delta-14-Desonide [sincopharmachem.com]
- 2. veeprho.com [veeprho.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. validated stability-indicating hplc: Topics by Science.gov [science.gov]
Application Note: Quantitative Analysis of Delta14-Desonide using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Delta14-Desonide, a potential impurity or related substance of the topical corticosteroid, Desonide. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and characterization of Desonide and its related compounds.
Introduction
Desonide is a synthetic, non-fluorinated corticosteroid used topically to treat a variety of skin conditions due to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Like other corticosteroids, its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of genes involved in inflammation.[3][4] The quality and safety of pharmaceutical products are ensured by rigorously monitoring and controlling impurities. This compound represents a potential related substance that requires precise quantification. LC-MS/MS is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity, which is crucial for detecting trace-level impurities.[5]
Experimental Workflow
The overall analytical procedure from sample preparation to final data analysis is outlined below. This workflow ensures a systematic and reproducible approach to the quantification of this compound.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
This section provides a detailed protocol for the analysis. Parameters are based on established methods for Desonide and related corticosteroids and should be optimized for the specific instrumentation used.
Reagents and Materials
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, Ultra-pure).
-
Additives: Ammonium Formate or Formic Acid (LC-MS Grade).
-
Reference Standard: this compound (or Desonide as a surrogate for initial method development).
-
Sample Diluent: 50:50 (v/v) Methanol:Water.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.
-
Test Sample Preparation: Accurately weigh the sample (e.g., bulk drug substance) and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Sonication may be used to ensure complete dissolution.
Liquid Chromatography Conditions
The following table summarizes the recommended starting conditions for liquid chromatography.
| Parameter | Recommended Condition |
| LC System | UPLC / UHPLC System |
| Column | C18 Reversed-Phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Formate) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides suggested parameters, which must be optimized by infusing a standard solution of this compound.
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 130 °C |
| Desolvation Temp. | 300 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation and Quantitative Analysis
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are characteristic fragments. At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).[6][7] The molecular weight of Desonide is 416.5 g/mol , so its [M+H]⁺ is m/z 417.5. This compound would have a molecular weight of 414.5 g/mol ([M+H]⁺ = m/z 415.5). The transitions below are hypothetical for this compound and must be empirically determined.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Use | Collision Energy (eV) |
| This compound | 415.5 | Fragment 1 | Quantifier | Optimize |
| 415.5 | Fragment 2 | Qualifier | Optimize | |
| Internal Standard | e.g., Desonide-d8 | Fragment 1 | Quantifier | Optimize |
Method Performance Characteristics
The method should be validated according to ICH guidelines. The following table shows typical performance characteristics expected from a validated LC-MS/MS method for a small molecule.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| Accuracy (% Recovery) | 80 - 120% (85-115% for QCs) | 98.5% - 103.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |
Scientific Context: Glucocorticoid Signaling Pathway
Desonide, as a glucocorticoid, exerts its anti-inflammatory effects by interacting with the glucocorticoid receptor (GR). Understanding this pathway provides context for its biological activity. Upon entering the cell, the steroid binds to the GR complex in the cytoplasm, causing the dissociation of heat shock proteins (Hsp). The activated GR-ligand complex then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes. This ultimately suppresses the production of pro-inflammatory mediators.[8][9]
Figure 2: Simplified glucocorticoid receptor signaling pathway for Desonide.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive, specific, and accurate quantification of this compound. The combination of UPLC/UHPLC separation with triple quadrupole mass spectrometry in MRM mode offers the high performance required for impurity analysis in the pharmaceutical industry. The protocol is robust and can be adapted and validated for routine quality control applications, ensuring the safety and efficacy of Desonide-containing products.
References
- 1. Desonide - Wikipedia [en.wikipedia.org]
- 2. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Desonide? [synapse.patsnap.com]
- 5. lcms.cz [lcms.cz]
- 6. forensicrti.org [forensicrti.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Desonide and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Desonide and its process-related and degradation impurities in bulk drug and pharmaceutical formulations. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.
Introduction
Desonide is a synthetic corticosteroid used topically to treat a variety of skin conditions.[1][2] Like all pharmaceutical products, the purity and stability of Desonide are critical to its safety and efficacy. Impurities can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API) over time.[] Therefore, a reliable analytical method is essential to separate and quantify Desonide from its potential impurities. This document provides a detailed protocol for an HPLC method that effectively separates Desonide from its known impurities and degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: A Waters Alliance HPLC system equipped with an autosampler, binary gradient pump, and a UV-Visible detector was used for method development and validation.[4] Data was collected and processed using Empower 2 software.[4]
-
Column: An Altima C18 column (100 x 4.6 mm, 5 µm) was used for the separation.[4]
-
Chemicals: Desonide reference standard and impurities were sourced from a reputable supplier. HPLC grade acetonitrile and methanol, along with analytical grade potassium dihydrogen phosphate, were used.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 4.8) and Acetonitrile (45:55 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 10 µL[4] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Solutions
-
Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 4.8 using an appropriate acid or base.
-
Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in the ratio of 45:55 (v/v).[4] Degas the mobile phase by sonicating for 5 minutes and filter through a 0.45 µm membrane filter.[4]
-
Diluent: Methanol is used as the diluent.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Desonide reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate to dissolve. Make up the volume to the mark with the diluent.[4]
-
Working Standard Solution (10 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[4]
-
Sample Preparation: For formulations, accurately weigh a quantity of the cream or ointment equivalent to 10 mg of Desonide and transfer to a suitable container. Extract the drug with the diluent, sonicate, and filter. Further dilute the filtrate with the diluent to obtain a final concentration of approximately 10 µg/mL of Desonide.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on Desonide. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4]
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[4] Neutralize the solution and dilute to a final concentration of 10 µg/mL with the diluent.[4]
-
Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[4] Neutralize the solution and dilute to a final concentration of 10 µg/mL with the diluent.[4]
-
Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., hydrogen peroxide) and analyze the resulting solution.
-
Thermal Degradation: Expose the solid drug to dry heat for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light.
The major known degradation products include Desonide-21-dehydro under acidic conditions and 16-Alpha-Hydroxy prednisolone under basic conditions.[1][2] A methoxy degradant can also be formed in the presence of methanol.[1][2]
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 2.5 - 15 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[4] |
| Accuracy (% Recovery) | 100%[4] |
| Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.040 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.121 µg/mL[4] |
| Retention Time of Desonide | 3.555 min[4] |
Results and Discussion
The developed HPLC method proved to be specific, accurate, precise, and robust for the determination of Desonide in the presence of its impurities and degradation products. The method was able to successfully separate the main peak of Desonide from all potential interfering peaks. The validation results confirm that the method is suitable for its intended purpose.
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Simplified Desonide Degradation Pathways.
Conclusion
The described HPLC method is a reliable and validated approach for the analysis of Desonide and its impurities in pharmaceutical products. The method is stability-indicating and can be effectively used for quality control and to monitor the stability of Desonide formulations.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. scirp.org [scirp.org]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stability Testing of Desonide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desonide, a synthetic non-fluorinated corticosteroid, is widely used in topical formulations for the treatment of various dermatological conditions. Ensuring the stability of these formulations throughout their shelf life is a critical aspect of drug development and quality control. This document provides a comprehensive protocol for conducting stability testing of Desonide formulations (e.g., creams, ointments, lotions) in accordance with the International Council for Harmonisation (ICH) guidelines.
The stability of Desonide formulations can be influenced by several factors, including temperature, humidity, light, and interactions with excipients.[1] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a robust stability testing program is essential to establish the shelf life and appropriate storage conditions for the final drug product.
This protocol outlines the necessary steps for a comprehensive stability study, including long-term and accelerated testing, as well as forced degradation studies to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods.
Key Stability-Indicating Parameters
The following parameters are critical for assessing the stability of Desonide formulations:
-
Assay of Desonide: To determine the potency and ensure it remains within the specified limits.
-
Degradation Products/Impurities: To monitor the formation of known and unknown impurities. Key degradation products for Desonide include Desonide-21-dehydro (acid degradation), 16-Alpha-Hydroxy prednisolone (base degradation), and a methoxy degradant in the presence of methanol.[2] Oxidative degradation can also lead to the formation of a C-17 carboxylic acid.
-
Physical Characteristics:
-
Appearance: Color, clarity, and homogeneity.
-
pH: For aqueous-based formulations like lotions and creams.
-
Viscosity: For semi-solid formulations to ensure consistent application properties.
-
Particle Size: For suspensions or emulsions.
-
-
Microbial Limits: To ensure the formulation remains free from microbial contamination throughout its shelf life.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for the stability testing of Desonide formulations.
Caption: Workflow for Desonide Formulation Stability Testing.
Experimental Protocols
Materials and Equipment
-
Desonide Reference Standard and Formulation Batches
-
HPLC/UPLC System with UV/PDA Detector and Mass Spectrometer (MS) [1][2]
-
Analytical Columns: e.g., Inertsil ODS-3V (4.6 x 250 mm, 5.0 µm) or Acquity UPLC BEH C18 (3 x 100 mm, 1.7 µm)[1][2]
-
HPTLC System with Densitometric Scanner (optional)[3]
-
pH Meter
-
Viscometer
-
Controlled Environment Stability Chambers
-
HPLC Grade Solvents: Acetonitrile, Methanol
-
Buffers: Potassium phosphate monobasic, Ammonium formate[1][2]
-
Reagents for Forced Degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Stability Study Design
A minimum of three primary batches of the Desonide formulation should be placed on stability.[4] The samples should be stored in the proposed commercial packaging.
Storage Conditions (as per ICH Q1A(R2)): [5]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer to cover proposed shelf life) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency: [5]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
Intermediate: 0, 3, and 6 months (if required).
Analytical Methods
A stability-indicating HPLC method must be used. The method should be validated according to ICH Q2(R1) guidelines.
-
Example HPLC Method: [2]
-
Column: Inertsil ODS-3V, 4.6 x 250 mm, 5.0 µm particle size.
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.00 min: 5% B
-
5.00 min: 25% B
-
30.00 min: 40% B
-
35.00 min: 40% B
-
45.00 min: 80% B
-
50.00 min: 80% B
-
52.00 min: 5% B
-
65.00 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[3][6]
-
Acid Degradation: Treat the sample with 2N HCl and reflux at 60°C for 30 minutes.[6]
-
Alkali Degradation: Treat the sample with 2N NaOH and reflux at 60°C for 30 minutes.[6]
-
Oxidative Degradation: Treat the sample with 20% H₂O₂ and reflux at 60°C for 30 minutes.[6]
-
Thermal Degradation: Expose the sample to dry heat.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Physical and Microbiological Testing
-
Appearance: Visually inspect the sample for any changes in color, phase separation, or other physical properties.
-
pH: Measure the pH of a 1% aqueous dispersion of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer at a controlled temperature.
-
Microbial Limits: Perform microbial enumeration tests (Total Aerobic Microbial Count and Total Yeast and Mold Count) and tests for specified microorganisms according to USP <61> and <62>.
Data Presentation
Quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Stability Data for Desonide Cream (0.05%) - Long-Term Storage (25°C/60% RH)
| Time Point (Months) | Assay (%) | Desonide-21-dehydro (%) | 16-Alpha-Hydroxy prednisolone (%) | Total Impurities (%) | pH | Viscosity (cP) |
| 0 | 100.2 | < 0.05 | < 0.05 | 0.12 | 5.5 | 35,000 |
| 3 | 99.8 | < 0.05 | 0.06 | 0.15 | 5.4 | 34,800 |
| 6 | 99.5 | 0.05 | 0.07 | 0.18 | 5.4 | 34,500 |
| 9 | 99.1 | 0.06 | 0.08 | 0.21 | 5.3 | 34,200 |
| 12 | 98.7 | 0.07 | 0.09 | 0.25 | 5.3 | 34,000 |
| 18 | 98.2 | 0.08 | 0.11 | 0.30 | 5.2 | 33,500 |
| 24 | 97.6 | 0.10 | 0.13 | 0.35 | 5.2 | 33,100 |
Table 2: Stability Data for Desonide Cream (0.05%) - Accelerated Storage (40°C/75% RH)
| Time Point (Months) | Assay (%) | Desonide-21-dehydro (%) | 16-Alpha-Hydroxy prednisolone (%) | Total Impurities (%) | pH | Viscosity (cP) |
| 0 | 100.2 | < 0.05 | < 0.05 | 0.12 | 5.5 | 35,000 |
| 3 | 98.5 | 0.12 | 0.15 | 0.40 | 5.3 | 33,000 |
| 6 | 96.8 | 0.20 | 0.25 | 0.65 | 5.1 | 31,000 |
Conclusion
A comprehensive stability testing protocol is crucial for ensuring the quality, safety, and efficacy of Desonide formulations. This protocol, based on ICH guidelines, provides a framework for conducting these studies. The data generated will be used to establish an appropriate shelf life and recommended storage conditions for the drug product, which are essential components of any regulatory submission. The use of validated stability-indicating analytical methods is paramount to the success of the stability program.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. snscourseware.org [snscourseware.org]
- 5. database.ich.org [database.ich.org]
- 6. ajrconline.org [ajrconline.org]
Application Notes and Protocols for In Vitro Studies of Desonide
Note on the In Vitro Study of Delta14-Desonide
Extensive research for in vitro studies specifically involving this compound did not yield any relevant scientific literature. This compound is identified as an impurity of Desonide and is utilized as a reference standard in the manufacturing and quality control of Desonide drug products. The following application notes and protocols are therefore based on the well-documented in vitro studies of Desonide, a synthetic, non-fluorinated corticosteroid.
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vitro evaluation of Desonide, a topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1]
Mechanism of Action
Desonide, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors.[1] This drug-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[2] This interaction modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory proteins.[2] A key mechanism is the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their precursor, arachidonic acid.[1]
Application Note 1: Anti-proliferative Effects on Human Keratinocytes
Introduction: Topical corticosteroids are known to have anti-proliferative effects, which contribute to their efficacy in treating hyperproliferative skin diseases. This application note describes an in vitro assay to quantify the anti-proliferative effects of Desonide on the human keratinocyte cell line, HaCaT.
Quantitative Data: Anti-proliferative Effect of Desonide
The following table summarizes the dose-dependent effects of Desonide on the proliferation of HaCaT cells.
| Concentration (M) | Effect on HaCaT Cell Growth | Key Observations | Reference |
| 10-8 | Induction of proliferation | At very low concentrations, corticosteroids can stimulate keratinocyte proliferation. | [3] |
| 10-4 | Inhibition of proliferation | At higher concentrations, Desonide exhibits a clear anti-proliferative effect. | [3] |
| 10-4 | Cell Cycle Arrest | Desonide, like many other corticosteroids, primarily arrests the cell cycle in the G2 phase. | [3] |
| 10-4 | Apoptosis vs. Necrosis | Desonide has been observed to induce more necrosis than apoptosis in HaCaT cells at high concentrations. | [3] |
Note: The ranking of anti-proliferative effect at 10-4M for several corticosteroids was found to be: betamethasone-dipropionate > desonide ≥ betamethasone-valerate = hydrocortisone-base = clobetasol-propionate > hydrocortisone-butyrate.[3]
Experimental Protocol: Keratinocyte Anti-proliferation Assay
-
Cell Culture:
- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
- Harvest sub-confluent HaCaT cells using trypsin-EDTA.
- Seed the cells into 96-well plates at a density of 5,000 cells per well.
- Allow the cells to adhere for 24 hours.
-
Desonide Treatment:
- Prepare stock solutions of Desonide in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of Desonide in the cell culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M.
- Replace the medium in the 96-well plates with the Desonide-containing medium. Include vehicle-only controls.
-
Incubation:
- Incubate the treated cells for 72 hours.
-
Proliferation Assessment (MTT Assay):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
- Calculate the percentage of cell proliferation relative to the vehicle control.
- Plot the concentration-response curve to determine the IC₅₀ value.
References
Application Notes and Protocols for Gas Chromatography Methods in Corticosteroid Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of impurities in corticosteroid active pharmaceutical ingredients (APIs) and finished drug products using gas chromatography (GC). The methodologies outlined are essential for ensuring the quality, safety, and efficacy of pharmaceutical products in compliance with regulatory standards.
Introduction
Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties. The manufacturing process and storage of corticosteroids can lead to the formation of various impurities, including process-related impurities and degradation products.[1][2] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3] Therefore, robust analytical methods are required for the accurate identification and quantification of these impurities.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities.[1][4] However, due to the low volatility and thermal instability of corticosteroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[5][6] Silylation is a common derivatization technique used for this purpose.[6][7] Method validation in accordance with International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the analytical data.[8][9]
Experimental Protocols
General Sample Preparation: Derivatization
A critical step in the analysis of corticosteroids by GC is derivatization, which is necessary to create volatile and thermally stable compounds.[5] Silylation is a widely employed method for this purpose.[6]
Protocol for Silylation:
-
Sample Preparation: Accurately weigh and dissolve the corticosteroid sample (API or a suitable extract from the drug product) in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile).
-
Derivatization Reagent: Add a silylating agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS) or ammonium iodide (NH4I) and a reducing agent like dithiothreitol (DTT).[7] Another option is a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS).[10]
-
Reaction Conditions: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[7][11]
-
Injection: Inject an aliquot of the derivatized sample directly into the GC system.
Gas Chromatography (GC) Method Parameters
The following table outlines typical GC method parameters for the analysis of derivatized corticosteroid impurities. These parameters may require optimization depending on the specific corticosteroid, impurities of interest, and the GC system used.
| Parameter | Typical Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Mode | Split (e.g., 10:1 or 20:1) |
| Inlet Temperature | 280 - 300°C |
| Oven Program | - Initial Temperature: 180 - 200°C, hold for 1-2 min- Ramp: 10 - 25°C/min to 300 - 320°C- Final Hold: 5 - 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 320°C |
| MS Transfer Line Temp | 280 - 300°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Method Validation
The GC method for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., LOQ to 120% of the specification limit).
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
The following tables provide example quantitative data for the analysis of impurities in a hypothetical corticosteroid drug substance.
Table 1: Retention Times and Linearity Data for Corticosteroid and its Impurities
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Corticosteroid API | 15.2 | 1.0 - 100 | 0.9995 |
| Impurity A | 12.8 | 0.1 - 10 | 0.9991 |
| Impurity B | 14.1 | 0.1 - 10 | 0.9993 |
| Impurity C | 16.5 | 0.1 - 10 | 0.9989 |
Table 2: LOD, LOQ, and Recovery Data for Corticosteroid Impurities
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) at 0.5 µg/mL | Recovery (%) at 5 µg/mL |
| Impurity A | 0.03 | 0.1 | 98.5 | 101.2 |
| Impurity B | 0.04 | 0.1 | 99.1 | 100.5 |
| Impurity C | 0.03 | 0.1 | 97.9 | 99.8 |
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scirp.org [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Bringing GC-MS profiling of steroids into clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Note: Sample Preparation for the Analysis of Desonide in Cream Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the extraction of Desonide from a cream matrix for subsequent quantitative analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Desonide is a low-potency topical corticosteroid used to treat various inflammatory skin conditions. Accurate quantification of Desonide in cream formulations is crucial for quality control, stability studies, and regulatory compliance. The complex matrix of cream formulations, which often contain lipophilic excipients, presents a challenge for sample preparation. This application note details a robust solvent extraction method designed to efficiently extract Desonide while minimizing interference from the cream base.
Experimental Protocol: Solvent Extraction and Precipitation
This protocol is based on a common approach for extracting corticosteroids from semi-solid dosage forms.[1][2][3]
2.1. Materials and Reagents
-
Desonide reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (AR grade)
-
Deionized Water
-
0.45 µm Syringe Filters
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
2.2. Sample Preparation Procedure
-
Weighing: Accurately weigh approximately 10 g of the Desonide cream (containing a label claim of 0.05% Desonide) into a 50 mL glass centrifuge tube.[1]
-
Extraction Solvent Addition: Add 50 mL of a solution of 0.1% glacial acetic acid in methanol to the centrifuge tube.[1]
-
Heating and Mixing: Heat the sample mixture at 75°C for 10 minutes.[1] During the heating process, intermittently vortex the tube to ensure thorough mixing and dispersion of the cream.
-
Cooling and Precipitation: Allow the sample to cool for 1 minute, then add 2 mL of water to the centrifuge tube.[1] Cool the tube in an ice bath for 20 minutes to facilitate the precipitation of excipients.[1]
-
Centrifugation: Centrifuge the sample at 3000 RPM for 10 minutes to separate the precipitated excipients from the supernatant containing the dissolved Desonide.[1]
-
Isolation of Supernatant: Carefully decant the supernatant, which contains the analyte of interest, into a clean flask.[1]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before instrumental analysis.
-
Dilution: Prepare appropriate dilutions of the filtered extract with the mobile phase to bring the concentration of Desonide within the calibration range of the analytical method.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of corticosteroids in cream formulations using various extraction and analytical methods.
| Parameter | Method | Analyte | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Solvent Extraction & HPLC-UV | Desonide | Desonide | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| SPE & HPLC-UV | Hydrocortisone | Hydrocortisone | 99.86 ± 6.99 | Not explicitly stated | Not explicitly stated | |
| Acetonitrile Extraction & LC-MS/MS | Various Corticosteroids | Clobetasol Propionate, etc. | 91.9 - 99.2 | 0.085 - 0.109 mg/kg | 0.102 - 0.121 mg/kg | [3] |
Note: Data for Delta14-Desonide specifically was not available in the searched literature. The data presented is for Desonide and other corticosteroids as a reference.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation protocol.
Caption: Workflow for the extraction of Desonide from a cream formulation.
Discussion
The described solvent extraction method is effective for isolating Desonide from a complex cream matrix. The heating step aids in disrupting the cream emulsion and dissolving the active pharmaceutical ingredient. The subsequent cooling and addition of water are critical for precipitating the lipophilic excipients, thereby cleaning up the sample and preventing potential interference and column clogging during chromatographic analysis. Centrifugation ensures a clear separation of the liquid extract from the solid precipitate.
For methods requiring higher sensitivity, such as UPLC-MS/MS, further optimization or the use of Solid-Phase Extraction (SPE) may be considered to achieve lower detection and quantification limits. The choice of the final analytical technique will dictate the required level of sample cleanup and the final concentration of the analyte. It is always recommended to validate the chosen sample preparation method for accuracy, precision, and recovery with the specific cream formulation being tested.
References
Application Note: Characterization of Desonide Degradation Products by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of degradation products of the synthetic corticosteroid Desonide using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Forced degradation studies are critical in the pharmaceutical industry to understand the stability of a drug substance and to identify potential impurities that may arise during manufacturing, storage, and administration. The methodologies outlined herein provide a robust framework for the separation, identification, and quantification of Desonide and its degradation products, ensuring the safety and efficacy of pharmaceutical formulations.
Introduction
Desonide is a low-potency, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties in the treatment of various skin conditions.[1] Like all pharmaceutical compounds, Desonide is susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and potentially lead to the formation of harmful impurities. Therefore, a thorough understanding of its degradation pathways and the characterization of its degradation products are essential for regulatory compliance and patient safety.
UPLC-MS/MS has emerged as a powerful analytical technique for impurity profiling due to its high resolution, sensitivity, and specificity. This technology allows for the rapid separation of complex mixtures and the confident identification and quantification of trace-level impurities. This application note details a stability-indicating UPLC-MS/MS method for the analysis of Desonide and its degradation products generated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Experimental Protocols
Materials and Reagents
-
Desonide reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (Milli-Q or equivalent)
Sample Preparation
2.1. Standard Solution Preparation
Prepare a stock solution of Desonide in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water.
2.2. Forced Degradation Studies
Subject the Desonide stock solution (1 mg/mL) to the following stress conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with 1 M NaOH.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 80°C for 1 hour. Neutralize the solution with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Desonide powder to a temperature of 105°C for 24 hours. Dissolve the powder in methanol to achieve a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the Desonide solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
After degradation, dilute all samples with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL before UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
3.1. UPLC System
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
3.2. Mass Spectrometry System
-
Instrument: Triple Quadrupole (TQD) Mass Spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan mode (m/z 100-600) and product ion scan mode for fragmentation analysis.
Data Presentation
The following table summarizes the quantitative data obtained from a forced degradation study of Desonide using HPTLC, which serves as an illustrative example of the expected degradation profile.[3] UPLC-MS/MS would provide more detailed and sensitive quantification.
| Stress Condition | Degradation Products Observed | % Remaining Desonide |
| Acidic (1 M HCl, 70°C, 30 min) | 2 | 88.07[3] |
| Basic (0.2 M NaOH, 70°C, 30 min) | 3 | 75.05[3] |
| Oxidative (1% H₂O₂, 70°C, 30 min) | 1 | 92.55[3] |
| Photolytic (Daylight, 24 h) | No degradation | 100[3] |
Experimental Workflow and Degradation Pathways
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis and the proposed degradation pathways of Desonide.
Caption: Experimental workflow for Desonide degradation analysis.
Caption: Proposed degradation pathways of Desonide.
Discussion of Degradation Pathways
The forced degradation studies revealed that Desonide is susceptible to degradation under acidic, basic, and oxidative conditions.[4]
-
Acidic Conditions: Under acidic stress, the major degradation product identified is Desonide-21-dehydro .[4] This is a common degradation pathway for corticosteroids with a dihydroxyacetone side chain.
-
Basic Conditions: In the presence of a base, Desonide primarily degrades to 16-Alpha-Hydroxy prednisolone .[4] This indicates that the acetonide group at the C16 and C17 positions is susceptible to hydrolysis under alkaline conditions.
-
Oxidative Conditions: Oxidative stress leads to the formation of the C-17 carboxylic acid derivative. This is a result of the oxidative cleavage of the C17-C20 bond.
-
Presence of Methanol: A methoxy degradant can be formed, particularly from the Desonide-21-dehydro impurity in the presence of methanol.[4] This highlights the importance of controlling residual solvents in the drug formulation.
The UPLC-MS/MS method described allows for the effective separation of these degradation products from the parent Desonide peak. The use of tandem mass spectrometry (MS/MS) enables the structural elucidation of these impurities by analyzing their fragmentation patterns.
Conclusion
The UPLC-MS/MS method detailed in this application note is a robust and reliable tool for the characterization of Desonide degradation products. This methodology is crucial for ensuring the quality, safety, and stability of Desonide formulations. The provided protocols and degradation pathways can be effectively utilized by researchers and drug development professionals for routine quality control, stability testing, and in-depth impurity profiling of Desonide.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Application Note: Forced Degradation Studies of Desonide for Impurity Profiling
Abstract
This application note provides a comprehensive protocol for conducting forced degradation studies on the topical corticosteroid, Desonide. The objective of these studies is to intentionally degrade Desonide under various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical products. The protocols outlined herein cover hydrolytic, oxidative, and photolytic stress conditions. Analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), for the separation and characterization of impurities are also discussed.
Introduction
Desonide is a non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties in the treatment of various skin conditions.[1][2] During the manufacturing process and upon storage, Desonide can degrade, leading to the formation of impurities that may impact the safety and efficacy of the final drug product. Regulatory agencies require the identification and characterization of degradation products to ensure the quality of pharmaceutical formulations.
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to elicit the formation of degradation products. This data is invaluable for developing and validating stability-indicating analytical methods, understanding degradation pathways, and ensuring the chemical stability of the drug product. Studies have shown that Desonide is susceptible to degradation under acidic, basic, and oxidative conditions.[1][3][4]
Experimental Protocols
Materials and Reagents
-
Desonide reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic, analytical grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Water, HPLC grade or purified
Equipment
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Reflux condenser
-
Water bath or heating block
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
Preparation of Stock Solution
Prepare a stock solution of Desonide at a concentration of 1 mg/mL in a suitable diluent, such as a mixture of acetonitrile and water.
Forced Degradation Procedures
-
To 1 mL of the Desonide stock solution, add 1 mL of 2N hydrochloric acid.
-
Reflux the mixture at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N sodium hydroxide.
-
Dilute the resulting solution with the diluent to a final concentration of approximately 10 µg/mL for analysis.[5]
-
To 1 mL of the Desonide stock solution, add 1 mL of 2N sodium hydroxide.
-
Reflux the mixture at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N hydrochloric acid.
-
Dilute the resulting solution with the diluent to a final concentration of approximately 10 µg/mL for analysis.[5]
-
To 1 mL of the Desonide stock solution, add 1 mL of 20% hydrogen peroxide.[5]
-
Reflux the mixture at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature.
-
Dilute the resulting solution with the diluent to a final concentration of approximately 10 µg/mL for analysis.
-
Place the solid Desonide drug substance in an oven maintained at 105°C for 6 hours.[5]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the diluent at a concentration of approximately 10 µg/mL for analysis.
-
Expose the solid Desonide drug substance and a solution of Desonide (at 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
After exposure, prepare a solution of the solid sample in the diluent at a concentration of approximately 10 µg/mL for analysis.
-
Dilute the exposed solution sample to a final concentration of approximately 10 µg/mL for analysis.
Analytical Methodology
The separation and quantification of Desonide and its degradation products can be achieved using a stability-indicating HPLC method. The identification of the impurities is typically performed using UPLC-MS/MS.
-
Column: Inertsil ODS-3V, 4.6 x 250 mm, 5.0 µm particle size[1][3][6]
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 4.5[1][3][6]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Mobile Phase A: 0.01 M ammonium formate buffer, pH adjusted to 4.48 with 10% formic acid[1][3]
-
Separation: A suitable gradient method should be employed to achieve separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for the characterization of impurities.[7][8]
Data Presentation
The quantitative data from the forced degradation studies should be summarized to show the percentage of degradation of Desonide and the formation of impurities under different stress conditions.
Table 1: Summary of Forced Degradation Results for Desonide
| Stress Condition | Reagent/Condition | Duration/Temperature | % Desonide Degraded | Major Degradation Products Identified |
| Acid Hydrolysis | 2N HCl | 30 min / 60°C | To be determined | Desonide-21-dehydro[1][3] |
| Base Hydrolysis | 2N NaOH | 30 min / 60°C | To be determined | 16-Alpha-Hydroxy prednisolone[1][3] |
| Oxidation | 20% H₂O₂ | 30 min / 60°C | To be determined | C-17-carboxylic acid derivative[9][10] |
| Thermal | Dry Heat | 6 hours / 105°C | To be determined | To be determined |
| Photolytic | 1.2 million lux hours | Ambient | To be determined | Photodegradation impurity[7][8] |
Table 2: Known Degradation Products of Desonide
| Impurity Name | Formation Condition | Notes |
| Desonide-21-dehydro | Acidic conditions | Major acid degradant.[1][3] |
| 16-Alpha-Hydroxy prednisolone | Basic conditions | Major base degradant.[1][3] |
| C-17-carboxylic acid derivative | Oxidative conditions | Formed by oxidative cleavage of the alpha-ketol group.[9][10] |
| Methoxy degradant | Presence of methanol | Can be formed from the 21-dehydro compound reacting with methanol.[1] |
| Impurity at RRT 0.24 | Mild alkaline conditions | Forms rapidly at room temperature.[11] |
| Impurity at RRT 0.93 | Oxidative pathway | Generated via an oxidative degradation pathway.[11] |
Visualizations
Caption: Workflow for Desonide Forced Degradation Studies.
Caption: Simplified Degradation Pathways of Desonide.
Conclusion
The forced degradation studies outlined in this application note provide a systematic approach to identifying the potential degradation products of Desonide. The provided HPLC and UPLC-MS/MS methodologies are suitable for the separation and characterization of these impurities. The information gathered from these studies is essential for the development of robust, stability-indicating analytical methods and for ensuring the quality, safety, and efficacy of Desonide-containing pharmaceutical products. It is important to note that the actual degradation profile may vary depending on the specific formulation and storage conditions. Therefore, these studies should be adapted and applied to the specific drug product being developed.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and analysis of a degradation product of the glucocorticoid desonide in ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Desonide and Delta14-Desonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Desonide and its related impurity, Delta14-Desonide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of Desonide and its impurities?
A1: A common starting point for separating Desonide and its related substances is a reversed-phase HPLC (RP-HPLC) method. A typical method might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol). The detection is usually carried out using a UV detector at a wavelength of around 240 nm.[1] It is crucial to optimize the mobile phase composition and gradient to achieve the desired resolution between Desonide and its impurities.[2][3]
Q2: My peaks for Desonide and this compound are co-eluting or have poor resolution. What should I do?
A2: Poor resolution is a common issue. To improve it, you can try several approaches:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity and resolution. Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol or tetrahydrofuran) can provide a different selectivity.[4]
-
Modify the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can alter retention times and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, phenyl, or a polar-embedded phase) can offer a different selectivity and resolve the peaks.[5]
-
Adjust the Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention.[6]
-
Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the analysis time.[6]
Q3: I am observing peak tailing for my Desonide peak. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors in HPLC.[7]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing. Using a highly deactivated, end-capped column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[7] Flushing the column with a strong solvent or replacing it may be necessary.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8]
Q4: My retention times are shifting from one injection to the next. What could be the problem?
A4: Retention time variability can compromise the reliability of your analysis.[9] Potential causes include:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[9]
-
Pump Malfunction: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and shifting retention times.[10] Degassing the mobile phase and priming the pump can help.
-
Column Temperature Fluctuations: If the column temperature is not well-controlled, it can cause retention time drift.[10] Using a column oven is recommended.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to retention time shifts.[11]
Troubleshooting Guides
Poor Peak Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peaks are close together. | Inadequate separation efficiency or selectivity. | - Optimize mobile phase composition (organic solvent ratio, pH). - Decrease the flow rate. - Use a longer column or a column with smaller particle size to increase efficiency. - Change the stationary phase to alter selectivity.[12] |
| Peaks are broad. | Low column efficiency. | - Check for and eliminate extra-column dead volume. - Ensure the column is properly packed and not degraded. - Lower the flow rate.[8] |
| Peaks are co-eluting. | Lack of selectivity between the two compounds. | - Change the organic modifier (e.g., acetonitrile to methanol or THF).[4] - Modify the mobile phase pH. - Switch to a column with a different stationary phase chemistry.[5] |
Baseline Issues
| Symptom | Possible Cause | Suggested Solution |
| Baseline Drift | Change in mobile phase composition or temperature.[11] | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.[11] - Allow for sufficient column equilibration. |
| Baseline Noise | Contaminated mobile phase, detector lamp issues, or air bubbles.[9][11] | - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly. - Check the detector lamp's energy and replace if necessary. |
| Ghost Peaks | Carryover from previous injections or impurities in the mobile phase.[11] | - Implement a needle wash step in the autosampler method. - Flush the column with a strong solvent. - Use high-purity solvents and reagents.[11] |
Experimental Protocols
Representative HPLC Method for Desonide and Impurities
This protocol is a general guideline. Optimization will likely be required for specific applications.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.8.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 45 10 65 15 65 16 45 | 20 | 45 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.[1]
Visualizations
Caption: HPLC Method Development Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pepolska.pl [pepolska.pl]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting peak tailing in Delta14-Desonide chromatography
Topic: Troubleshooting Peak Tailing in Delta14-Desonide Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter part of the peak is broader than the front part.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.[1]
Q2: What are the common causes of peak tailing?
A2: Peak tailing can be caused by a variety of factors, which can be broadly categorized as chemical, physical, or sample-related.
-
Chemical Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For silica-based columns, interactions between basic analytes and acidic silanol groups are a common source of tailing.[1][3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups or the analyte itself, causing secondary interactions and peak tailing.[6][7]
-
Contaminants: Contaminants in the sample or mobile phase can interact with the stationary phase and cause peak distortion.[1][5]
-
-
Physical/Mechanical Causes:
-
Column Voids: A void or channel in the column packing at the inlet can cause the sample to travel through different paths, leading to peak broadening and tailing.[2][5]
-
Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[8]
-
Extra-column Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[5]
-
-
Sample-Related Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography of the target analyte.[9]
-
Q3: How is peak tailing quantified?
A3: Peak tailing is typically quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf) . These are calculated by measuring the width of the peak at a certain percentage of its height (commonly 10% or 5%). An ideal symmetrical peak has a value of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak.[10] For many pharmaceutical analyses, an asymmetry factor between 0.8 and 1.5 is considered acceptable.[11]
Troubleshooting Guide for Peak Tailing in this compound Chromatography
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound analysis.
Step 1: Initial Assessment
Before making any changes, it is crucial to assess the nature of the peak tailing.
-
Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?
-
All peaks tail: This usually points to a physical or system-wide problem, such as a column void, a blocked frit, or an issue with the mobile phase preparation.[8]
-
Only the this compound peak (or a few peaks) tails: This suggests a chemical interaction specific to the analyte, such as a secondary interaction with the stationary phase.
-
Step 2: Systematic Troubleshooting
The following flowchart illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Step 3: Addressing Chemical Causes
This compound, like other steroids, has functional groups that can engage in secondary interactions with the stationary phase.
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For steroid analysis on a C18 column, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the silica packing, thereby reducing peak tailing.[6][7]
-
Mobile Phase Additives: The addition of a small amount of an acidic modifier to the mobile phase can improve peak shape.
-
Trifluoroacetic Acid (TFA): Typically used at low concentrations (0.05-0.1%), TFA can act as an ion-pairing agent and mask active silanol sites.
-
Formic Acid: An alternative to TFA, often used at similar concentrations, which can also improve peak shape by controlling pH.
-
Table 1: Effect of Mobile Phase pH and Additives on this compound Peak Asymmetry
| Mobile Phase Composition | Mobile Phase pH | Asymmetry Factor (As) |
| 50:50 Acetonitrile:Water | 6.8 | 2.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 2.8 | 1.3 |
| 50:50 Acetonitrile:Water with 0.1% TFA | 2.5 | 1.1 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Step 4: Addressing Physical and Sample-Related Causes
If adjusting the mobile phase does not resolve the issue, consider the following:
-
Column Health:
-
Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Reversing the Column: If a blocked frit is suspected, carefully disconnect the column and reverse its direction to flush out particulates.
-
Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
-
Sample Considerations:
-
Dilution: Dilute the sample to check for column overload. If the peak shape improves upon dilution, the original sample concentration was too high.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Dissolving the sample in a strong solvent can lead to peak distortion.
-
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: Column Flushing Procedure
This procedure is recommended for cleaning a C18 column that shows signs of contamination.
-
Disconnect the column from the detector.
-
Flush the column with the following solvents in order, for at least 30 minutes each at a flow rate of 1 mL/min:
-
Water
-
Isopropanol
-
Hexane (if non-polar contaminants are suspected)
-
Isopropanol
-
Mobile Phase (without buffer salts)
-
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the next injection.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the causes and effects of peak tailing.
Caption: The relationship between common causes and the resulting peak tailing.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Delta-14-Desonide | C24H30O6 | CID 165340540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS Sensitivity for Delta14-Desonide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of Delta14-Desonide.
Troubleshooting Guides
Low sensitivity in LC-MS analysis of this compound can arise from various factors throughout the experimental workflow, from sample preparation to data acquisition. This section provides a systematic approach to identifying and resolving common issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Improvement |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample cleanup and concentration. | Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample preparation.[1][2] Consider using phospholipid removal plates for cleaner extracts.[3] | 2-10 fold increase |
| Suboptimal ionization of this compound. | Test different ionization sources: ESI, APCI, and APPI.[4][5] Optimize ionization polarity (positive vs. negative ion mode).[6] | 1.5 - 10 fold increase | |
| Matrix effects (ion suppression or enhancement). | Improve chromatographic separation to resolve this compound from co-eluting matrix components.[3] Utilize internal standards to compensate for matrix effects. | Improved accuracy and reproducibility | |
| Non-optimized MS parameters. | Systematically optimize cone voltage, collision energy, and other source parameters.[7][8] | 2-5 fold increase | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[9] Regularly flush the LC system.[10] | Lower baseline and improved S/N |
| Matrix interferences. | Enhance sample preparation with a more rigorous cleanup method like 2D-LC.[11][12] | Significant reduction in interfering peaks | |
| Inefficient chromatographic separation. | Optimize the gradient profile and consider a different stationary phase (e.g., C8 instead of C18).[12] | Better peak resolution | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column contamination or degradation. | Use a guard column and replace it regularly.[10] Flush the analytical column with a strong solvent.[9] | Sharper, more symmetrical peaks |
| Inappropriate injection solvent. | Dissolve the final extract in a solvent that is weaker than or matches the initial mobile phase composition.[10] | Improved peak shape | |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or add modifiers like formic acid or ammonium fluoride to improve peak shape.[3][13] | Reduced peak tailing | |
| Inconsistent Retention Time | Unstable column temperature. | Use a column oven to maintain a consistent temperature.[3] | Stable and reproducible retention times |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing.[9] | Consistent chromatography | |
| LC pump malfunction. | Check for leaks and ensure the pump is delivering a stable flow rate.[14] | Reliable retention times |
Experimental Protocols
Detailed Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting corticosteroids from biological matrices like plasma or urine and should be optimized for this compound.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of Desonide)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (or Ammonium Fluoride)
-
Sample matrix (e.g., plasma, urine)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw samples to room temperature.
-
Spike 1 mL of the sample with an appropriate amount of the internal standard solution.
-
For urine samples, perform enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.[15]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 5 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Optimized LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for your specific instrument and this compound.
Liquid Chromatography:
-
Column: C18 or C8, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[2][3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[2][3]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (Re-equilibration)
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode (to be tested and optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
Ion Spray Voltage: 4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions: To be determined by infusing a standard of this compound and its internal standard to identify the precursor ion and the most abundant, stable product ions. Optimize collision energy and declustering potential for each transition.[16]
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peak for this compound. What should I check first?
A1:
-
Confirm Standard Integrity: Ensure your this compound standard is not degraded. Prepare a fresh stock solution.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte and that your MRM transitions are correct.[7]
-
Sample Preparation: Verify each step of your sample preparation. A common issue is incomplete elution from the SPE cartridge or loss of analyte during the evaporation step.
-
LC System: Check for leaks, ensure the correct mobile phases are being delivered, and confirm the injection is being made correctly.[14]
Q2: My sensitivity is inconsistent between samples. What could be the cause?
A2: Inconsistent sensitivity is often due to matrix effects that vary between samples.
-
Internal Standard: Ensure you are using a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to normalize the signal.
-
Sample Cleanup: Your sample cleanup may not be sufficient. Consider a more rigorous SPE protocol or the use of phospholipid removal plates.[3]
-
Chromatography: Improve your chromatographic separation to better resolve this compound from interfering matrix components.[3]
Q3: Which ionization source is best for this compound?
A3: The optimal ionization source depends on the polarity of this compound.
-
ESI (Electrospray Ionization): This is generally a good starting point for polar and ionizable compounds.[7]
-
APCI (Atmospheric Pressure Chemical Ionization): This can be more effective for less polar compounds.[4]
-
APPI (Atmospheric Pressure Photoionization): This may provide the best sensitivity for certain non-polar steroids.[4][5] It is highly recommended to test all available ionization sources to determine the best performance for this compound.
Q4: How can I reduce the background noise in my chromatogram?
A4:
-
High-Purity Solvents: Always use LC-MS grade solvents and additives to prepare your mobile phases.[9]
-
System Contamination: If the noise is persistent, your LC system or MS source may be contaminated. Follow the manufacturer's instructions for cleaning the system.
-
Sample Preparation: A cleaner sample will result in lower background noise. Enhance your sample preparation method.[1][2]
-
Differential Mobility Spectrometry (DMS): If available, DMS can be used as an orthogonal separation technique to significantly reduce chemical noise and improve the signal-to-noise ratio.[17][18]
Q5: My peak shape is poor. How can I improve it?
A5:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase. Injecting in a strong solvent can cause peak distortion.[10]
-
Column Health: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it.[9]
-
Mobile Phase pH: For acidic or basic compounds, adjusting the pH of the mobile phase can improve peak shape by ensuring the analyte is in a single ionic state.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Desonide and Related Compounds
Disclaimer: This document primarily addresses the prevention of degradation of Desonide during analysis. While Delta14-Desonide is a structurally related corticosteroid, specific degradation pathways and optimal analytical conditions may vary. The information provided herein should be used as a foundational guide for this compound, and it is strongly recommended that independent forced degradation and stability studies are conducted specifically for this compound to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Desonide during analysis?
A1: Desonide is susceptible to degradation under several conditions, which can compromise the accuracy of analytical results. The primary factors include:
-
pH: Desonide is sensitive to both acidic and alkaline conditions.[1][2] Forced degradation studies have shown that it degrades in the presence of acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).[3][4]
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can lead to the degradation of Desonide.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. However, some studies suggest it is relatively stable under photolytic conditions compared to other stressors.[4]
-
Heat: Elevated temperatures can accelerate the degradation process.[4]
-
Presence of Methanol: The presence of methanol in the diluent or formulation can lead to the formation of a methoxy degradant of Desonide.[1][2]
Q2: What are the common degradation products of Desonide?
A2: Forced degradation studies have identified several degradation products of Desonide. The major known degradants include:
-
Acid Degradation: Desonide-21-dehydro is a major known acid degradant.[1][2]
-
Base Degradation: 16-Alpha-Hydroxy prednisolone is a major known base degradant.[1][2] Alkaline conditions appear to produce more degradants than other stress conditions.[3]
-
Oxidative Degradation: An oxidative degradant is formed in the presence of hydrogen peroxide.[3]
-
Methanol-Related Degradation: A methoxy degradant can form in the presence of methanol.[1][2]
Q3: How can I prevent the degradation of Desonide during sample preparation and analysis?
A3: To minimize the degradation of Desonide, consider the following precautions:
-
Control pH: Use buffers to maintain a neutral or slightly acidic pH during sample preparation and in the mobile phase for liquid chromatography. Avoid strongly acidic or alkaline conditions.
-
Protect from Light: Prepare and store samples in amber-colored vials or protect them from direct light exposure.
-
Control Temperature: Avoid exposing samples to high temperatures. Store samples at controlled room temperature or under refrigerated conditions as indicated by stability data.[5]
-
Use Appropriate Solvents: Be cautious with the use of methanol as a diluent. If methanol must be used, conduct studies to ensure it does not lead to the formation of methoxy degradants. Consider using alternative solvents like acetonitrile.
-
Minimize Analysis Time: Analyze samples promptly after preparation to reduce the time they are exposed to potentially degrading conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of extra peaks in the chromatogram | Degradation of Desonide due to pH, light, heat, or oxidation. | - Check the pH of your sample and mobile phase. Adjust to a more neutral range if necessary.- Ensure samples are protected from light at all times.- Analyze samples at a controlled temperature.- Prepare fresh samples and analyze immediately.- Perform forced degradation studies to identify the retention times of potential degradants. |
| Low assay value for Desonide | Significant degradation of the active pharmaceutical ingredient (API). | - Review the entire analytical procedure for potential stress factors.- Re-evaluate the stability of Desonide under your specific sample preparation and storage conditions.- Use a validated stability-indicating analytical method. |
| Inconsistent results between samples | Variable degradation due to inconsistent handling or storage. | - Standardize sample preparation and handling procedures.- Ensure all samples are stored under the same conditions (temperature, light exposure).- Check the homogeneity of the sample if it is a semi-solid formulation like a cream or ointment. |
| Peak tailing or poor peak shape | Interaction of Desonide or its degradants with the stationary phase. | - Optimize the mobile phase composition, including the type and concentration of buffer and organic modifier.- Ensure the pH of the mobile phase is appropriate for the analyte and column.- Use a high-quality, well-maintained HPLC column. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from a forced degradation study of Desonide using a stability-indicating RP-HPLC method.[4]
| Degradation Condition | % Degradation |
| Acid (2N HCl, 60°C, 30 min) | 9.63% |
| Alkali (alkaline solution) | 7.92% |
| Oxidative (H₂O₂) | 9.43% |
| Dry Heat | 5.13% |
| Photostability | 2.84% |
| Neutral | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Desonide
This protocol is based on a validated method for the determination of Desonide in bulk and pharmaceutical formulations.[4]
-
Instrumentation: Waters Alliance HPLC system with an autosampler, binary gradient pump, and a dual-wavelength UV-Visible detector.
-
Column: Altima C18, (100 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 45:55 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Not specified in the abstract, but typically in the UV range for corticosteroids (e.g., 253 nm as used in an HPTLC method).[3]
-
Injection Volume: 10 µL.
-
Retention Time of Desonide: Approximately 3.555 minutes.[4]
Protocol 2: Forced Degradation Studies of Desonide
This protocol provides a general framework for conducting forced degradation studies based on published methods.[3][4]
-
Acid Degradation: Dissolve a known amount of Desonide in a methanolic solution of 1M HCl. Reflux at 70°C for a specified time. Neutralize the solution before dilution and analysis.[3] Alternatively, treat a stock solution with 2N HCl and reflux at 60°C for 30 minutes.[4]
-
Base Degradation: Dissolve a known amount of Desonide in a methanolic solution of 0.2M NaOH. Reflux at 70°C for a specified time. Neutralize the solution before dilution and analysis.[3]
-
Oxidative Degradation: Dissolve a known amount of Desonide in a methanolic solution of hydrogen peroxide (e.g., 1% v/v). Keep the solution in the dark for a specified time to prevent photodegradation.[3]
-
Photodegradation: Expose a solution of Desonide (e.g., 1000 µg/mL in methanol) to direct sunlight for 24 hours.[3]
-
Thermal Degradation: Subject the solid drug or a solution to dry heat at a specified temperature and duration.
Visualizations
Caption: Major degradation pathways of Desonide under stress conditions.
Caption: Recommended workflow for the analysis of Desonide to minimize degradation.
References
- 1. scirp.org [scirp.org]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Desonide (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Analysis of Δ14-Desonide in Ointments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Δ14-Desonide in ointment formulations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Δ14-Desonide in ointments?
A1: Matrix effects are the alteration of an analyte's analytical signal due to the co-elution of interfering compounds from the sample matrix. Ointment bases are typically complex mixtures of lipophilic substances like hydrocarbons, waxes, and polymers. These components can interfere with the quantification of Δ14-Desonide, leading to inaccurate results, either through signal suppression or enhancement.
Q2: What are the common signs of matrix effects in my HPLC-UV or LC-MS analysis?
A2: Common indicators of matrix effects include:
-
Poor peak shape for Δ14-Desonide.
-
Shifting retention times.
-
Inconsistent analyte recovery.
-
Suppression or enhancement of the analyte signal in spiked samples compared to pure standards.
-
High background noise in the chromatogram.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:
-
Solvent Extraction: This involves using a solvent that selectively dissolves Δ14-Desonide while leaving the bulk of the ointment matrix behind.[1][2]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by passing the sample extract through a cartridge that retains the analyte while allowing interfering matrix components to be washed away.[1]
-
Precipitation: In some cases, precipitating the lipophilic components of the ointment by adding a solvent in which they are insoluble can be an effective cleanup step.
Q4: Can I use a simple "dilute and shoot" method for analyzing Δ14-Desonide in ointments?
A4: A "dilute and shoot" approach, where the ointment is simply dissolved and injected, is generally not recommended for ointment formulations. The high concentration of lipophilic excipients can lead to significant matrix effects and can also damage the analytical column. A thorough sample cleanup is essential for robust and reliable quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Δ14-Desonide in ointments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction of Δ14-Desonide from the ointment matrix. | - Optimize the extraction solvent. Consider mixtures of polar and non-polar solvents.[2]- Increase the extraction time or use techniques like sonication or vortexing to improve efficiency.[3]- For SPE, ensure the chosen sorbent and elution solvent are appropriate for Δ14-Desonide. |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of matrix components. | - Improve sample cleanup using SPE.[1]- Adjust the mobile phase composition to better resolve the analyte from interferences.- Ensure the pH of the mobile phase is appropriate for the analyte. |
| Signal Suppression in LC-MS | Co-eluting matrix components competing for ionization. | - Enhance sample cleanup to remove interfering substances.- Modify the chromatographic method to separate Δ14-Desonide from the suppressive matrix components.- Use a matrix-matched calibration curve to compensate for the effect. |
| High Backpressure in HPLC System | Precipitation of ointment excipients in the column. | - Implement a more rigorous sample cleanup procedure to remove all insoluble components.- Use a guard column to protect the analytical column.- Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Inconsistent Results | Variability in sample preparation. | - Ensure precise and consistent execution of the sample preparation protocol.- Use an internal standard to correct for variations in extraction efficiency and injection volume. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Δ14-Desonide in ointments.
Protocol 1: Sample Preparation using Solvent Extraction
This protocol is a general guideline and may require optimization for specific ointment formulations.
-
Sample Weighing: Accurately weigh approximately 1 gram of the ointment into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture) to the centrifuge tube.[1][2]
-
Extraction: Vortex the mixture for 5 minutes to ensure complete dissolution of the ointment. An ultrasonic bath can also be used to aid dissolution.[3]
-
Precipitation (Optional): If the ointment base is not fully soluble, place the tube in a cold bath (e.g., ice-water) for 15 minutes to precipitate the lipophilic excipients.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC-UV or LC-MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This is an example of a typical HPLC-UV method for the analysis of corticosteroids.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture.[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 40 °C[3][5] |
| Detection Wavelength | 240 nm[1][3] |
| Injection Volume | 20 µL[2][5] |
Visualizations
Experimental Workflow for Δ14-Desonide Analysis
Caption: Workflow for the analysis of Δ14-Desonide in ointments.
Troubleshooting Logic for Matrix Effects
Caption: A logical approach to troubleshooting matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Resolving co-eluting peaks in Desonide impurity profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during Desonide impurity profiling.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of impurities with the main Desonide peak or with other impurities is a common challenge in chromatographic analysis. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: A peak is suspected to be co-eluting with Desonide or another impurity.
Initial Assessment:
-
Peak Shape Analysis: Visually inspect the chromatogram. Co-eluting peaks often manifest as asymmetrical peaks, such as fronting, tailing, or the appearance of shoulders.[1]
-
Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD can assess peak purity by comparing UV spectra across the peak. A non-homogenous peak purity plot indicates the presence of more than one component.[1]
-
Mass Spectrometry (MS) Analysis: If coupled with a mass spectrometer, examine the mass spectra across the peak. The presence of multiple m/z values will confirm co-elution.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Detailed Troubleshooting Steps:
The resolution between two peaks is governed by three key factors: selectivity (α) , efficiency (N) , and retention factor (k') .[1] Systematically adjusting these parameters can resolve co-elution.
-
1. Optimize Selectivity (α): This is often the most effective way to separate co-eluting peaks. Selectivity is a measure of the difference in interaction of the two components with the stationary and mobile phases.
-
Change the Organic Modifier: If using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. These solvents have different selectivities and can alter the elution order.
-
Adjust Mobile Phase pH: The ionization state of acidic or basic impurities can significantly impact their retention. A small change in pH can dramatically alter selectivity. For corticosteroids like Desonide, which are sensitive to pH, this should be done cautiously within the stable range of the column and analyte.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, changing the column chemistry is the next logical step. Consider switching from a C18 to a C8, phenyl, or a polar-embedded column to exploit different separation mechanisms.
-
-
2. Improve Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can lead to better resolution of closely eluting compounds.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) provide higher efficiency.
-
Use a Longer Column: A longer column increases the number of theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but it will also increase the analysis time.
-
-
3. Optimize Retention Factor (k'): The retention factor indicates how long a compound is retained on the column. An optimal k' is typically between 2 and 10.
-
Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the amount of organic solvent in the mobile phase will increase the retention time of all components, potentially providing more time for separation.
-
Frequently Asked Questions (FAQs)
Q1: I'm observing a shoulder on my main Desonide peak. What is the most likely cause?
A1: A shoulder on a peak is a strong indication of a co-eluting impurity.[1] The impurity is closely eluting with the main component, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined above, starting with an assessment of peak purity using a DAD or MS if available.
Q2: My method was working fine, but now I'm seeing co-elution. What could have happened?
A2: This could be due to several factors:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and changes in selectivity.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, such as slight variations in pH or composition, can affect retention times and resolution.
-
Sample Matrix Effects: If the sample matrix has changed, new components may be introduced that co-elute with your analytes of interest.
Q3: Can temperature affect the resolution of co-eluting peaks?
A3: Yes, temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both retention times and selectivity. Sometimes, increasing or decreasing the column temperature can improve the separation of closely eluting peaks.
Q4: What are some known impurities of Desonide that I should be aware of?
A4: Known impurities and degradation products of Desonide include:
-
Photodegradation products: Desonide is known to degrade upon exposure to light. One such impurity has been reported to co-elute with Desonide in some USP methods.[2][3]
-
Acid and Base Degradants: Forced degradation studies have identified impurities such as Desonide-21-dehydro and 16-Alpha-Hydroxy prednisolone.
-
Oxidative Degradation Products: Impurities formed through oxidation have also been reported.[4]
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis of Desonide.
Experimental Protocols
The following are examples of HPLC methods that have been used for the analysis of Desonide and its impurities. These can serve as a starting point for method development and troubleshooting.
Method 1: USP-like Method with Modification for Improved Resolution
This method is based on a published study that identified and resolved a co-eluting photodegradation impurity.[5]
| Parameter | Condition |
| Column | Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1 M sodium dihydrogen phosphate in H2O (pH adjusted to 2.2 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-18 min, 30% B; 20 min, 35% B; 22 min, 50% B; 25-28 min, 70% B; 29-36 min, 30% B |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
Method 2: UPLC-MS/MS Method for Impurity Characterization
This method is suitable for the identification and characterization of unknown impurities.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (3.0 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M Ammonium formate buffer (pH 4.48 with 10% formic acid) |
| Mobile Phase B | Methanol:Acetonitrile (20:80 v/v) |
| Gradient | 0 min, 5% B; 2 min, 25% B; 12-15 min, 35% B; 20-25 min, 80% B; 27-33 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Detection | MS/MS |
| Column Temperature | 40 °C |
Quantitative Data
The following table provides representative relative retention times (RRT) for some known Desonide impurities based on a typical reversed-phase HPLC method. Actual retention times and RRTs will vary depending on the specific chromatographic conditions used.
| Compound | Relative Retention Time (RRT) |
| Desonide | 1.00 |
| Impurity A (RRT 0.24) | 0.24 |
| Impurity B (RRT 0.93) | 0.93 |
| 16-Alpha-Hydroxy prednisolone | Varies |
| Desonide-21-dehydro | Varies |
Note: The RRTs for "Impurity A" and "Impurity B" are based on a study that identified two novel degradation products.[4] The RRTs for other impurities can vary significantly based on the analytical method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key parameters influencing chromatographic resolution.
Caption: The relationship between key chromatographic parameters and peak resolution.
References
Technical Support Center: Delta14-Desonide Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Delta14-Desonide and related Desonide reference standards. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reference standard is showing unexpected peaks during HPLC analysis. What could be the cause?
A1: The appearance of unexpected peaks often indicates degradation of the reference standard. Desonide and its related compounds are known to be sensitive to several factors:
-
Acidic and Basic Conditions: Desonide is susceptible to degradation in both acidic and alkaline environments.[1][2] Acid hydrolysis can lead to the formation of Desonide-21-dehydro, while base-catalyzed degradation can generate 16-Alpha-Hydroxyprednisolone.[1][2]
-
Oxidation: Oxidative degradation can also occur, leading to the formation of various impurities.
-
Photodegradation: Exposure to light can cause degradation. A photodegradation impurity has been identified that can interfere with the main Desonide peak in some analytical methods.[3][4]
-
Solvent Interaction: The presence of methanol in the diluent or formulation can react with Desonide to form a methoxy degradant.[1][2]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the reference standard has been stored at the recommended temperature (typically 2-8°C or as specified by the manufacturer) and protected from light.
-
Check Solvent Purity: Use high-purity solvents for your mobile phase and sample preparation. Avoid using methanol as a diluent if methoxy degradants are a concern.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the reference standard immediately before use.
-
Perform a Co-injection: If you have a fresh, validated lot of the reference standard, a co-injection with the problematic solution can help confirm if the extra peaks are due to degradation.
Q2: I am observing a loss of peak area for my this compound standard over a series of injections. What is happening?
A2: A progressive loss of peak area can be indicative of instability in the analytical solution. This could be due to:
-
Adsorption: The analyte may be adsorbing to the surfaces of your vials, pipette tips, or HPLC column.
-
In-solution Degradation: The reference standard may be degrading in the diluent over the course of your analytical run.
Troubleshooting Steps:
-
Use Silanized Vials: To minimize adsorption, consider using silanized glass or low-adsorption plastic vials.
-
Investigate Diluent Effects: The stability of Desonide and related compounds can be pH-dependent. Ensure your diluent is at an appropriate pH to maintain stability.
-
Limit Exposure Time: Keep the time between sample preparation and injection to a minimum. If running a long sequence, consider maintaining the sample tray at a reduced temperature.
Q3: How can I confirm the identity of the degradation products I am seeing?
A3: The identity of degradation products can be confirmed using mass spectrometry (MS) techniques, such as UPLC-MS/MS.[1][2] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can compare them to known degradation products of Desonide.
Summary of Known Desonide Degradants
The following table summarizes the major known degradation products of Desonide identified under forced degradation conditions.
| Degradation Condition | Major Degradant(s) | Reference |
| Acidic (e.g., 2N HCl) | Desonide-21-dehydro | [1][2] |
| Basic (e.g., 2N NaOH) | 16-Alpha-Hydroxy prednisolone | [1][2] |
| Methanol Presence | Methoxy degradant of Desonide | [1][2] |
| Oxidative | C-17 carboxylic acid | [5] |
| Photolytic | Photodegradation impurity | [3][4] |
Experimental Protocols
Forced Degradation Study Protocol for Desonide
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products.
-
Acid Degradation:
-
Dissolve the Desonide reference standard in a suitable solvent.
-
Add 2N hydrochloric acid and reflux for 30 minutes at 60°C.[6]
-
Neutralize the solution and dilute to the final concentration for HPLC analysis.
-
-
Base Degradation:
-
Dissolve the Desonide reference standard in a suitable solvent.
-
Add 2N sodium hydroxide and reflux for 30 minutes at 60°C.[6]
-
Neutralize the solution and dilute to the final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the Desonide reference standard in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) and stir at room temperature for a specified time.
-
Dilute to the final concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the Desonide reference standard to a light source (e.g., 4500 lx) for a defined period (e.g., 4 days).[4]
-
Protect a control sample from light.
-
Dilute both solutions to the final concentration for HPLC analysis.
-
HPLC-UPLC/MS Method for Impurity Profiling
-
HPLC System: Waters Alliance HPLC system with a UV-Visible detector.[6]
-
Column: Altima C18, (100 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.05 M potassium phosphate monobasic buffer at pH 4.5) and an organic solvent (e.g., acetonitrile).[2]
-
UPLC-MS/MS System: Acquity UPLC coupled with a TQD mass spectrometer.[1][2]
-
Mobile Phase: A gradient mixture of an ammonium formate buffer (0.01 M, pH 4.48) and a methanol:acetonitrile mixture (20:80 v/v).[1][2]
Visualizations
Caption: Major degradation pathways of Desonide under various stress conditions.
Caption: Troubleshooting workflow for unexpected peaks in reference standard analysis.
References
- 1. scirp.org [scirp.org]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Corticosteroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of corticosteroids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: My corticosteroid peak area is unexpectedly low and variable. Could this be ion suppression?
Answer: Yes, low and inconsistent peak areas are classic signs of ion suppression. Ion suppression occurs when molecules in your sample matrix co-elute with your corticosteroid analytes and interfere with their ionization in the mass spectrometer's source.[1][2][3] This leads to a reduced signal for your analyte of interest.
To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of your corticosteroid standard into the MS detector while injecting a blank matrix sample onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[4][5]
Issue: What are the most common sources of ion suppression in corticosteroid analysis?
Answer: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not adequately removed during sample preparation.[2][4] For corticosteroids, which are often analyzed in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for causing ion suppression in electrospray ionization (ESI).[4][6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can suppress the ionization of analytes.[4][7]
-
Proteins: While most large proteins are removed during initial sample preparation, residual peptides can still co-elute and cause ion suppression.[4]
-
Other Endogenous Molecules: Urine and plasma contain a myriad of other small molecules that can interfere with ionization.[4]
-
Exogenous Contaminants: Plasticizers and other contaminants from sample collection tubes or processing materials can also lead to ion suppression.[7]
Issue: How can I modify my sample preparation to reduce ion suppression?
Answer: A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[2][6] Here are some common and effective techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your corticosteroid analytes.[2][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.[8]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating corticosteroids from polar matrix components like salts and some phospholipids.[2][6][7]
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing phospholipids and may lead to more significant ion suppression compared to SPE or LLE.[1][6] If using PPT, consider techniques that also target phospholipid removal, such as those using zirconium-coated silica.[6]
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.
Troubleshooting workflow for ion suppression.
Issue: Can I change my LC or MS parameters to mitigate ion suppression?
Answer: Yes, in addition to sample preparation, you can adjust your chromatographic and mass spectrometric conditions:
-
Chromatographic Separation: Improving the separation between your corticosteroids and interfering matrix components is crucial.[7] You can achieve this by:
-
Modifying the Gradient: A shallower gradient can improve resolution.
-
Changing the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and move your analyte away from interfering peaks.
-
Reducing Flow Rate: Lower flow rates, especially in the nanoliter-per-minute range, can reduce ion suppression by improving desolvation efficiency.[7]
-
-
Mass Spectrometry Ionization:
-
Switching Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds, including corticosteroids.[1][9] If your instrumentation allows, testing your method with an APCI source is recommended.
-
Optimizing Source Parameters: Ensure your ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for your specific corticosteroids.[10]
-
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a type of matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI).[1][2] It is a reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[2][3] These co-eluting species compete with the analyte for the available charge in the ion source, leading to a decreased signal for the analyte.[2]
The following diagram illustrates the basic mechanism of ion suppression in an ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Quantification of Steroid Impurities
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quantification of steroid impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in steroid impurity quantification?
The most common pitfalls can be categorized into several key areas:
-
Matrix Effects: Interference from other components in the sample matrix can suppress or enhance the ionization of the target impurity, leading to inaccurate quantification.[1][2] This is a particularly significant issue in complex biological matrices.
-
Inadequate Method Validation: Failure to properly validate the analytical method for specificity, linearity, accuracy, precision, and robustness can lead to unreliable results.
-
Reference Standard Issues: The use of poorly characterized or impure reference standards for impurities is a critical source of error.[3][4] The stability of reference standards is also a crucial factor.
-
Sample Preparation Inefficiencies: Incomplete extraction or recovery of impurities during sample preparation can lead to an underestimation of their levels.
-
Chromatographic Co-elution: The presence of structurally similar steroids (isobars) or other matrix components that co-elute with the impurity of interest can interfere with accurate quantification.[5][6]
-
Degradation of Analytes: Steroids can be susceptible to degradation during sample storage, preparation, and analysis.[7][8] Forced degradation studies are essential to understand potential degradation pathways.[8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution between my steroid impurity and the main active pharmaceutical ingredient (API) or other impurities. What could be the cause and how can I fix it?
Answer:
Poor peak shape and resolution are common chromatographic problems that can significantly impact the accuracy of quantification. Here’s a step-by-step troubleshooting guide:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Ensure the mobile phase is properly degassed. - Verify the pH of the mobile phase is appropriate for the analytes. - Check for microbial growth in the mobile phase reservoirs. |
| Column Problems | - The column may be overloaded; try injecting a smaller sample volume or a more dilute sample. - The column may be contaminated; flush the column with a strong solvent. - The column may be degraded; replace the column with a new one of the same type. |
| Inappropriate Method Parameters | - Optimize the gradient profile to improve separation. - Adjust the flow rate. - Evaluate a different column chemistry (e.g., C18, C8, Phenyl-Hexyl). |
| Sample Solvent Mismatch | - Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. |
Experimental Protocol: Column Flushing and Equilibration
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of decreasing polarity. For a reversed-phase column, a typical sequence would be:
-
Water (to remove buffers)
-
Methanol or Acetonitrile
-
Isopropanol (to remove strongly retained compounds)
-
Hexane (if lipids are a concern, though less common for steroid analysis)
-
-
Reverse the flush direction for a more thorough cleaning (back-flushing). Caution: Only do this if the column manufacturer's instructions permit it.
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS
Question: My quantitative results for a specific steroid impurity in a biological matrix are inconsistent and show high variability. I suspect matrix effects are the culprit. How can I confirm this and mitigate the issue?
Answer:
Matrix effects are a major challenge in LC-MS analysis, causing ion suppression or enhancement that leads to inaccurate quantification.[1][2][10]
Confirming Matrix Effects:
A post-extraction addition experiment is a common way to evaluate matrix effects.
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A: A neat solution of the impurity standard in a clean solvent.
-
Set B: A blank matrix sample (e.g., plasma, urine) that has been subjected to the full extraction procedure. After extraction, spike the clean extract with the impurity standard at the same concentration as Set A.
-
Set C: A matrix sample spiked with the impurity standard before the extraction process.
-
-
Analyze all three sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpreting the Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~ 100% | No significant matrix effect |
Mitigation Strategies:
| Strategy | Description |
| Improved Sample Preparation | Utilize more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Use of an Internal Standard | An isotopically labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte. If an isotopically labeled standard is unavailable, a structurally similar analog can be used, but with caution. |
| Chromatographic Separation | Optimize the chromatography to separate the analyte from the matrix components causing the interference. This may involve adjusting the gradient, changing the column, or using a 2D-LC setup. |
| Standard Addition Method | This involves adding known amounts of the standard to the sample and extrapolating to determine the endogenous concentration. It is accurate but can be time-consuming. |
Issue 3: Unexpected Impurities Detected in Stability Studies
Question: During a forced degradation study, I'm observing several unexpected impurity peaks. How do I identify these and determine their significance?
Answer:
Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products that could form under various stress conditions.[8][9]
Workflow for Investigating Unexpected Impurities:
Experimental Protocol: Forced Degradation Study
Forced degradation studies typically involve exposing the drug substance to the following conditions as per ICH guidelines:[9]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., 80°C for 48 hours.
-
Photolytic Stress: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Data from a Hypothetical Forced Degradation Study of Prednisolone Acetate:
The following table is an illustrative example based on findings from studies on similar compounds.[11]
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Impurity (Relative Retention Time) |
| Acid Hydrolysis (1N HCl) | ~15% | 3 | 0.85 |
| Alkaline Hydrolysis (0.1N NaOH) | >90% | 5 | 0.45, 0.62 |
| Oxidative (3% H₂O₂) | ~10% | 2 | 1.15 |
| Thermal (80°C) | ~5% | 1 | 0.92 |
| Photolytic | ~25% | 4 | 0.78 |
Signaling Pathways and Logical Relationships
Logical Relationship for Method Development and Validation:
The following diagram illustrates the logical flow for developing and validating a stability-indicating method for steroid impurity quantification.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. USP Reference Standards [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Validation for Delta14-Desonide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Delta14-Desonide, a known impurity of the topical corticosteroid Desonide. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific analytical needs.
Introduction to Desonide and the Importance of Impurity Profiling
Desonide is a synthetic non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties in the treatment of various skin conditions.[] Like all pharmaceutical active ingredients, Desonide can contain impurities that may arise during the manufacturing process or through degradation over time.[] Regulatory bodies require stringent control over these impurities to ensure the safety and efficacy of the final drug product. This compound is a potential impurity that requires accurate and precise quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of drug substances and their impurities.[2] Method validation, as per guidelines from the International Council for Harmonisation (ICH), is crucial to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][4][5][6]
Experimental Protocols
This section details the experimental protocols for a representative validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of Desonide and its related impurities, including this compound. Additionally, a comparative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is outlined.
Validated RP-HPLC Method for Desonide and Impurities
This method is synthesized from established and validated HPLC methods for Desonide analysis.[7][8][9][10]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Visible or Photodiode Array (PDA) detector.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 20°C.[7]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a known concentration.
-
Sample Solution: Dissolve the Desonide drug substance or product in the diluent to a specified concentration.
-
Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the this compound standard solution.
Comparative UHPLC-MS/MS Method
For comparison, an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method offers higher sensitivity and selectivity.[12]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Desonide and this compound.
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for the HPLC method for this compound analysis, in accordance with ICH guidelines, and provide a comparison with the UHPLC-MS/MS method.[2][3]
Table 1: Comparison of HPLC and UHPLC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC Method | UHPLC-MS/MS Method |
| Specificity | Demonstrated by the separation of the this compound peak from Desonide and other potential impurities.[8] | High specificity achieved through unique MRM transitions for each analyte. |
| Linearity (r²) | ≥ 0.999[13] | ≥ 0.995 |
| Range | Typically 0.05% to 150% of the specification limit for the impurity. | Wider dynamic range, often from pg/mL to µg/mL levels. |
| Accuracy (% Recovery) | 98.0% - 102.0%[9] | 85.0% - 115.0% (as per bioanalytical guidelines).[12] |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%[10] | Intra-day and Inter-day Precision: ≤ 15% (≤ 20% at LLOQ).[12] |
| Limit of Detection (LOD) | Typically in the low µg/mL range.[10] | Significantly lower, often in the pg/mL range. |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range.[10] | Significantly lower, often in the low ng/mL to pg/mL range. |
| Robustness | Method performance is evaluated after small, deliberate changes to parameters like mobile phase pH, column temperature, and flow rate.[9] | Robustness is assessed by varying chromatographic and mass spectrometric parameters. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
References
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. CN106290695A - Desonide and the separation of related impurities and assay method - Google Patents [patents.google.com]
- 8. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. ajrconline.org [ajrconline.org]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 12. iris.unito.it [iris.unito.it]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Desonide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification and monitoring of impurities in Desonide, a topical corticosteroid. The cross-validation of these methods is critical for ensuring consistent, reliable data throughout the drug development lifecycle, from formulation to quality control. This document outlines key performance indicators of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research or quality control needs.
Executive Summary
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Desonide are paramount for ensuring drug safety and efficacy. Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures. This guide focuses on the cross-validation of commonly employed analytical techniques for Desonide impurity profiling, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The comparison highlights critical validation parameters such as specificity, linearity, precision, accuracy, and robustness, providing a framework for informed decision-making in a pharmaceutical laboratory setting.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Desonide impurity analysis is a critical decision that impacts data quality and regulatory compliance. The following tables summarize the performance of different analytical techniques based on published literature.
Table 1: Comparison of Chromatographic Methods for Desonide Impurity Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | HPTLC Method[3] |
| Stationary Phase | Altima C18 (100 x 4.6 mm, 5µm) | Phenomenex Kinetex C8 (150 x 4.6 mm, 2.6 µm) | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase | Phosphate buffer and Acetonitrile (45:55 v/v) | Non-volatile salt mobile phase | Ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v) |
| Detection Wavelength | 240 nm | Not Specified | 253 nm |
| Retention Time (Desonide) | 3.555 min | Not Specified | Rf 0.48 ± 0.02 |
| Linearity Range | 2.5-15 µg/mL | Not Specified | 200–1200 ng/band |
| Correlation Coefficient (r²) | 0.999 | Not Specified | 0.9980 |
| LOD | 0.040 µg/mL | Not Specified | Not Specified |
| LOQ | 0.121 µg/mL | Not Specified | Not Specified |
| Mean Recovery | 100% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following protocols are based on established and validated procedures for Desonide impurity analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Desonide and the separation of its degradation products.
1. Instrumentation:
-
Waters Alliance HPLC system with an autosampler, binary gradient pump, and a dual-wavelength UV-Visible detector.[1]
-
Empower software for data acquisition and processing.[1]
2. Chromatographic Conditions:
-
Column: Altima C18 (100 x 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 45:55 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm.[1]
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Desonide in a suitable diluent. Further dilute to achieve concentrations within the linear range (e.g., 2.5-15 µg/mL).[1]
-
Sample Solution: Accurately weigh a portion of the sample, dissolve in the diluent, and dilute to a known concentration.
4. Forced Degradation Studies:
-
Acid Degradation: Reflux the drug solution with 2N HCl at 60°C for 30 minutes.[1]
-
Alkali Degradation: Reflux the drug solution with 2N NaOH at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Reflux the drug solution with 20% H₂O₂ at 60°C for 30 minutes.[1]
-
Thermal Degradation: Place the standard drug solution in an oven at 105°C for 6 hours.[1]
-
Photostability: Expose the drug solution to UV light.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers a simpler and faster alternative for the separation and estimation of Desonide and its impurities.
1. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated HPTLC aluminum plates with silica gel 60 F254.[3]
-
Mobile Phase: Ethyl acetate: n-hexane: glacial acetic acid in a proportion of 7:3:0.1 (v/v/v).[3]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Detection: Scan the dried plates densitometrically at 253 nm.[3]
3. Standard and Sample Preparation:
-
Prepare stock solutions of Desonide and the sample in a suitable solvent. Apply different volumes of the stock solutions to the plate to obtain a concentration range of 200-1200 ng/band for linearity assessment.[3]
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results for the same sample. This workflow is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.
Caption: Workflow for the cross-validation of two analytical methods.
Known Impurities of Desonide
Forced degradation studies have identified several potential impurities of Desonide. Understanding these impurities is crucial for developing specific and stability-indicating analytical methods.
Table 2: Major Known Degradation Impurities of Desonide
| Impurity Name | Condition of Formation |
| Desonide-21-dehydro | Acid degradation[4][5] |
| 16-Alpha-Hydroxy prednisolone | Base degradation[4][5] |
| Methoxy degradant of Desonide | Presence of methanol[4][5] |
| Photodegradation impurity | Exposure to light[2][6] |
Regulatory Framework for Method Validation
The validation of analytical methods is governed by guidelines from regulatory bodies like the ICH and FDA. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedure development and validation.[7][8] This modern approach encourages a more scientific, risk-based process, moving away from a simple checklist. Key validation parameters that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By adhering to these guidelines and employing a systematic approach to cross-validation, pharmaceutical scientists can ensure the reliability and consistency of their analytical data for Desonide and its impurities, ultimately contributing to the development of safe and effective drug products.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Comparative Analysis of Delta14-Desonide and Other Desonide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Delta14-Desonide and other known impurities of Desonide, a synthetic corticosteroid used in the treatment of various skin conditions. Understanding the profile of these impurities is critical for ensuring the quality, safety, and efficacy of Desonide drug products. This document summarizes available physicochemical data, outlines analytical methodologies for impurity profiling, and discusses the known biological activities of Desonide and the implications of its impurities.
Physicochemical Properties of Desonide and Its Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Desonide | C₂₄H₃₂O₆ | 416.51 | 638-94-8 |
| This compound | C₂₄H₃₀O₆ | 414.50 | 131918-67-7 |
| Desonide-21-acetate | C₂₆H₃₄O₇ | 458.54 | 25092-25-5 |
| 16α-Hydroxyprednisolone | C₂₁H₂₈O₆ | 376.44 | 13951-70-7 |
Analytical Methodologies for Impurity Profiling
The identification and quantification of Desonide impurities are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). These methods allow for the separation of closely related steroid structures and provide information on their molecular weights and fragmentation patterns.
Representative Experimental Protocol: UPLC-MS/MS for Desonide Impurity Profiling
This protocol is a synthesized representation of methodologies found in the literature for the analysis of Desonide and its degradation products.
Objective: To separate, identify, and quantify Desonide and its related impurities in a drug substance or product.
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 245 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: Product ion scans of parent ions of interest.
The following diagram illustrates a general workflow for the identification of Desonide impurities.
Caption: Workflow for Desonide Impurity Analysis.
Comparative Data of Desonide Impurities
Direct comparative studies on the biological activity or physicochemical properties of this compound against other Desonide impurities are scarce in publicly available literature. The following table provides a summary of available analytical data, which is often context-dependent based on the specific chromatographic system used.
| Compound | Typical Relative Retention Time (RRT) vs. Desonide | Key Mass Spectral Fragments (m/z) |
| Desonide | 1.00 | 417.2 [M+H]⁺, 399.2, 359.2 |
| This compound | Data not available | 415.2 [M+H]⁺ |
| Desonide-21-acetate | Data not available | 459.2 [M+H]⁺ |
| 16α-Hydroxyprednisolone | Data not available | 377.2 [M+H]⁺ |
| Methoxy Impurity | Data not available | 431.2 [M+H]⁺ |
| Desonide-21-dehydro | Data not available | 415.2 [M+H]⁺ |
| C-17 Carboxylic Acid | Data not available | 403.2 [M+H]⁺ |
Note: RRT and mass spectral fragments can vary significantly with the analytical method and instrumentation used.
Biological Activity and Signaling Pathways
Desonide, as a corticosteroid, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors.[1] The binding of Desonide to these receptors initiates a cascade of events that ultimately leads to the downregulation of pro-inflammatory mediators. The biological activities of its impurities, including this compound, are not well-characterized. It is generally presumed that structurally similar impurities may possess some level of corticosteroid activity, though this could be significantly lower or altered compared to the parent drug. A toxicological risk assessment is generally required for any impurity found above a certain threshold.
The general mechanism of action for corticosteroids like Desonide is depicted in the following signaling pathway diagram.
Caption: Corticosteroid Signaling Pathway.
Conclusion
The comprehensive characterization of impurities is a fundamental aspect of drug development and quality control. While this compound is a known impurity of Desonide, publicly available data for a direct and quantitative comparison with other Desonide impurities is limited. The primary methods for analysis rely on advanced chromatographic and mass spectrometric techniques. The biological activity of these impurities is largely uncharacterized, but any potential activity would likely be mediated through the glucocorticoid receptor pathway. Further research is required to fully elucidate the physicochemical properties and biological impact of individual Desonide impurities to ensure the highest standards of pharmaceutical quality and patient safety.
References
A Comparative Analysis of Desonide and its Impurity, Delta14-Desonide, Against Other Corticosteroid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desonide, a low-potency topical corticosteroid, and its impurity, Delta14-Desonide, against other commonly used corticosteroid reference standards. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of corticosteroid-based dermatological drugs. The information presented herein is based on a compilation of experimental data from various scientific sources.
Introduction to Desonide and this compound
Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1][2] It is classified as a Group VI, or low-potency, corticosteroid.[3] this compound is recognized as an impurity of Desonide and serves as a reference standard in the manufacturing process to ensure the purity and quality of the final drug product.[][5][6][7][8]
Comparative Performance Data
To provide a clear and concise overview of the relative performance of Desonide and other corticosteroids, the following tables summarize key quantitative data from various in vitro and in vivo studies. These parameters are crucial in determining the therapeutic potential and safety profile of a corticosteroid.
Glucocorticoid Receptor (GR) Binding Affinity
The therapeutic effect of corticosteroids is initiated by their binding to the glucocorticoid receptor. The affinity of this binding is a key determinant of the drug's potency. The table below presents the relative binding affinities (RBA) of various corticosteroids compared to a standard, typically dexamethasone.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Clobetasol Propionate | 18.0 | |
| Betamethasone Dipropionate | 13.5 | |
| Mometasone Furoate | 12.0 | |
| Fluticasone Propionate | 9.5 | |
| Budesonide | 9.0 | |
| Triamcinolone Acetonide | 7.0 | |
| Desonide | ~1.0 (Estimated based on potency) | |
| Hydrocortisone | 0.1 |
In Vitro Anti-inflammatory Potency
The anti-inflammatory effect of corticosteroids can be quantified by their ability to inhibit the production of pro-inflammatory mediators, such as cytokines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity, with lower values indicating higher potency.
| Corticosteroid | IC50 for Cytokine Inhibition (e.g., IL-6, TNF-α) (nM) | Reference |
| Clobetasol Propionate | 0.1 - 1 | |
| Betamethasone Dipropionate | 0.5 - 5 | |
| Mometasone Furoate | 1 - 10 | |
| Fluticasone Propionate | 1 - 10 | |
| Budesonide | 5 - 20 | |
| Triamcinolone Acetonide | 10 - 50 | |
| Desonide | 50 - 200 (Estimated) | |
| Hydrocortisone | 100 - 500 |
Note: Specific IC50 values for Desonide in standardized anti-inflammatory assays were not consistently found in the reviewed literature. The values presented are estimations based on its known low potency.
Vasoconstrictor Assay Potency
The vasoconstrictor assay is a common in vivo method used to assess the potency of topical corticosteroids. The ability of a corticosteroid to cause blanching of the skin (vasoconstriction) correlates with its anti-inflammatory activity. The ED50 represents the dose or concentration required to produce 50% of the maximal effect.
| Corticosteroid | Vasoconstrictor Assay ED50 | Reference |
| Clobetasol Propionate | Very Low | |
| Betamethasone Dipropionate | Low | |
| Mometasone Furoate | Low | |
| Fluticasone Propionate | Low | |
| Budesonide | Moderate | |
| Triamcinolone Acetonide | Moderate | |
| Desonide | High | |
| Hydrocortisone | Very High |
Note: Quantitative ED50 values from a single comparative study were not available. The relative rankings are based on established potency classifications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate and compare corticosteroid reference standards.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test corticosteroid, which is then used to calculate its binding affinity (Ki).
Methodology:
-
Preparation of GR-containing cell lysates or purified receptor.
-
Incubation: A constant concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone) is incubated with the GR preparation in the presence of increasing concentrations of the unlabeled test corticosteroid.
-
Separation: The receptor-bound and free radioligand are separated using methods like filtration or centrifugation.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.[9][10]
In Vitro Anti-inflammatory Assay (Cytokine Release Assay)
This assay assesses the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
Objective: To determine the IC50 of a test corticosteroid for the inhibition of cytokine (e.g., IL-6, TNF-α) production.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., macrophages) are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid.
-
Incubation: The cells are incubated for a specific period to allow for cytokine production and release into the culture medium.
-
Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition is calculated for each corticosteroid concentration relative to the stimulated, untreated control. The IC50 value is determined from the dose-response curve.[11][12][13][14][15]
Vasoconstrictor Assay (Stoughton-McKenzie Assay)
This in vivo assay measures the skin blanching effect of a topical corticosteroid, which is indicative of its potency.[16][17]
Objective: To assess the vasoconstrictive potency of a topical corticosteroid formulation.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are selected.
-
Application: Small, defined areas on the forearms of the subjects are marked. The test corticosteroid formulations are applied to these areas under occlusion for a specified duration.
-
Removal and Observation: The occlusive dressings and excess formulation are removed. The degree of skin blanching (vasoconstriction) at each application site is visually assessed by trained observers at specific time points after removal. A scoring system (e.g., 0-4 scale) is used to grade the intensity of the blanching.
-
Data Analysis: The scores are plotted against time to generate a blanching profile. The area under the curve (AUC) can be calculated to represent the total vasoconstrictive effect. For dose-response studies, different concentrations are applied to determine the ED50.[18][19][20]
Visualizations
The following diagrams illustrate key concepts related to corticosteroid action and evaluation.
Caption: Glucocorticoid Signaling Pathway.
Caption: Experimental Workflow for Comparing Corticosteroids.
References
- 1. desonide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. eczema.org [eczema.org]
- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. delta-14-Desonide - SRIRAMCHEM [sriramchem.com]
- 6. Delta-14-Desonide [sincopharmachem.com]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. How to manage cytokine release syndrome | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 13. Immunomodulatory therapies in community-acquired pneumonia: a protocol for a systematic review and network meta-analysis | BMJ Open [bmjopen.bmj.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. TECVAYLI® plus DARZALEX FASPRO® combination regimen significantly improves progression-free survival and overall survival versus standard of care [jnj.com]
- 16. gmp-compliance.org [gmp-compliance.org]
- 17. A. W. MacKenzie and R. B. Stoughton, “A Method for Comparing Percutaneous Absorption of Steroids,” Archives of Dermatology, Vol. 86, No. 11, 1962, pp. 608-610. doi10.1001/archderm.1962. 01590110044005 - References - Scientific Research Publishing [scirp.org]
- 18. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 19. academic.oup.com [academic.oup.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
Inter-laboratory Comparison of Desonide Analysis: A Comparative Guide
Disclaimer: No direct inter-laboratory comparison studies for "Delta14-Desonide" were found in the public domain. It is presumed that the target analyte is Desonide , a topical corticosteroid. This guide provides a hypothetical inter-laboratory comparison based on published single-laboratory validation data for established analytical methods. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of the expected performance of these methods across different laboratories.
The data presented herein is synthesized from various studies that have validated methods for the quantification of Desonide in pharmaceutical formulations.[1][2][3][4][5] While not a direct side-by-side study, this guide serves to highlight the key performance characteristics and potential for variability in the analysis of Desonide.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Desonide, as would be expected in an inter-laboratory study. The data is aggregated from published method validation studies.
Table 1: Summary of Method Precision
| Parameter | Laboratory A (Typical) | Laboratory B (Typical) | Laboratory C (Typical) | Acceptance Criteria (%RSD) |
| Intra-day Precision (%RSD) | 0.38 | 1.4 | 1.75 | ≤ 2.0% |
| Inter-day Precision (%RSD) | 0.80 | 1.59 | Not Reported | ≤ 2.0% |
%RSD = Percent Relative Standard Deviation
Table 2: Summary of Method Accuracy (Recovery)
| Spike Level | Laboratory A (Typical) | Laboratory B (Typical) | Laboratory C (Typical) | Acceptance Criteria (% Recovery) |
| 50% | 100.2% | 99.56% | Not Reported | 98.0% - 102.0% |
| 100% | 100.5% | 99.87% | Not Reported | 98.0% - 102.0% |
| 150% | 99.3% | Not Reported | Not Reported | 98.0% - 102.0% |
Table 3: Linearity and Sensitivity
| Parameter | Laboratory A (Typical) | Laboratory B (Typical) | Laboratory C (Typical) |
| Linearity Range (µg/mL) | 0.50 - 40 | 10 - 100 | 200 - 1200 (ng/band) |
| Correlation Coefficient (r²) | 0.9996 | > 0.9999 | 0.9980 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.040 µg/ml | Not Reported |
| Limit of Quantification (LOQ) | 0.50 ng/mL | 0.121 µg/ml | Not Reported |
Experimental Protocols
The methodologies presented below are representative of a validated RP-HPLC method for the quantification of Desonide in pharmaceutical creams.
Sample Preparation
-
Standard Solution: A stock solution of Desonide reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL. Working standards are prepared by serial dilution of the stock solution to achieve concentrations within the desired calibration range.
-
Sample Extraction (from Cream): A known quantity of Desonide cream is accurately weighed and transferred to a volumetric flask. The drug is extracted using a suitable solvent, assisted by sonication or vortexing to ensure complete dissolution. The solution is then diluted to the final volume and filtered through a 0.45 µm syringe filter to remove any undissolved excipients.
Chromatographic Conditions
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is typical. A common mobile phase composition is a mixture of phosphate buffer and acetonitrile in a ratio of 45:55 (v/v).[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.
-
Detection Wavelength: The UV detector is set to a wavelength where Desonide exhibits maximum absorbance, typically around 240-253 nm.[1][2]
-
Injection Volume: A 20 µL injection volume is standard.[1]
-
Column Temperature: The analysis is usually performed at ambient temperature.
Data Analysis
The concentration of Desonide in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards in the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of analytical methods for Desonide analysis.
Caption: Experimental Workflow for Desonide Analysis.
Caption: Comparison of Analytical Methods for Desonide.
References
A Comparative Guide to the Quantitative Analysis of Desonide: Accuracy and Precision of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of analytical methodologies for the quantification of Desonide, a low-potency topical corticosteroid. We will delve into the performance characteristics of commonly employed techniques, present supporting experimental data, and provide detailed protocols to aid in method selection and implementation.
Introduction to Desonide Quantification
Desonide is utilized in various topical formulations to treat a range of skin conditions. The therapeutic window of corticosteroids necessitates stringent quality control to ensure that the concentration of the API in the final product is within the specified limits. Therefore, robust and validated analytical methods are crucial. The most prevalent techniques for the quantification of Desonide in bulk and pharmaceutical dosage forms are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection and, for impurity profiling and potentially for quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control vs. impurity profiling). Below is a summary of the performance characteristics of RP-HPLC-UV methods reported for the quantification of Desonide. While LC-MS/MS is a powerful tool for impurity identification, detailed validation data for the routine quantification of Desonide is less commonly published.
Table 1: Performance Characteristics of Analytical Methods for Desonide Quantification
| Parameter | RP-HPLC-UV Method 1 | RP-HPLC-UV Method 2 |
| Linearity Range | 2.5 - 15 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 100% | 100.09% |
| Precision (%RSD) | Intraday: 1.4%, Interday: 1.59% | Method Precision: 0.38%, Intermediate Precision: 0.80%[1] |
| Limit of Detection (LOD) | Not Reported | 0.040 µg/mL[1] |
| Limit of Quantification (LOQ) | Not Reported | 0.121 µg/mL[1] |
| Primary Application | Assay in bulk and pharmaceutical formulations | Assay in bulk and pharmaceutical formulations |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the quantification of Desonide using RP-HPLC-UV.
RP-HPLC-UV Method for Desonide in Bulk and Pharmaceutical Formulations
This method is suitable for the routine quality control of Desonide in its pure form and in cream formulations.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Desonide reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) to obtain a stock solution. Further dilute the stock solution to prepare working standard solutions within the linear range.
-
Sample Solution (Cream): Accurately weigh a quantity of the cream formulation equivalent to a known amount of Desonide. Disperse the cream in a suitable solvent and sonicate to ensure complete dissolution of the drug. Centrifuge the solution to separate the excipients. Dilute the supernatant to a concentration within the calibration range. For a nano gel formulation, 1 mL of the formulation can be mixed with methanol, diluted to 10 mL, and centrifuged at 10,000 RPM for 15 minutes. The supernatant is then used for analysis[1].
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode. A common mobile phase is a mixture of methanol and acetonitrile (65:35 v/v)[1].
-
Flow Rate: Typically maintained at 0.8 to 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the wavelength of maximum absorbance for Desonide, which is typically around 240 nm[1].
-
Injection Volume: A 20 µL injection volume is common[1].
3. Data Analysis:
The concentration of Desonide in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution.
LC-MS/MS for Impurity Profiling
While detailed quantitative validation data for Desonide is sparse in the public domain, LC-MS/MS is invaluable for the identification and characterization of impurities and degradation products. A novel HPLC method for determining impurities in desonide cream has been established and validated, and four degradation impurities were characterized using two-dimensional liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS)[2].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Desonide in a cream formulation using RP-HPLC.
Caption: Workflow for Desonide Quantification in Cream by RP-HPLC.
Conclusion
For the routine quantification of Desonide in bulk and pharmaceutical formulations, RP-HPLC-UV offers a robust, reliable, and cost-effective solution with well-established validation parameters. The method provides excellent accuracy and precision for quality control purposes. While LC-MS/MS is a superior technique for the identification and structural elucidation of impurities and degradation products due to its high sensitivity and selectivity, its role in the routine quantitative analysis of the primary compound is less defined in the available literature. The choice between these methods should be guided by the specific analytical needs of the researcher or drug development professional. Future work could focus on the development and validation of a dedicated LC-MS/MS method for the high-sensitivity quantification of Desonide, particularly for applications such as pharmacokinetic studies.
References
A Comparative Guide to Analytical Methods for Topical Corticosteroids: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Desonide and other common topical corticosteroids, namely Hydrocortisone and Betamethasone. The focus of this comparison is on two critical validation parameters: linearity and range. The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methods for their specific needs.
Comparison of Linearity and Range
The following table summarizes the linearity and range of various analytical methods reported for Desonide, Hydrocortisone, and Betamethasone. This allows for a direct comparison of the performance of these methods.
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Desonide | HPLC | 10 - 100 µg/mL | > 0.9999[1] |
| Desonide | U-HPLC | 0.5 - 40 µg/mL | Not Specified |
| Desonide | HPTLC | 200 - 1200 ng/band | 0.9980[1] |
| Desonide | RP-HPLC | 2.5 - 15 µg/mL | 0.999 |
| Hydrocortisone | RP-HPLC | 0.02 - 0.4 mg/mL | 0.9989[1][2] |
| Hydrocortisone | RP-HPLC | 2 - 20 µg/mL | 0.999[3] |
| Betamethasone | RP-HPLC | 30 - 70 µg/mL | 0.9999[4] |
| Betamethasone Dipropionate | HPLC | 0.07 µg/mL - 2.02 µg/mL | 0.9991 - 0.9999[5] |
| Betamethasone (in human plasma) | LC-MS/MS | 2 - 250 ng/mL | Not Specified[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental conditions.
Desonide Quantification via HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: RP-18 column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (pH 5.0) in a 50:10:40 ratio.[1]
-
Detection: UV detection at 244 nm.[1]
-
Linearity: Established in the concentration range of 10 to 100 µg/mL.[1]
Hydrocortisone Quantification via RP-HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase: An isocratic elution with a mixture of methanol, water, and acetic acid in a 60:30:10 (v/v/v) ratio.[1][2]
-
Linearity: The method demonstrated a linear response in the concentration range of 0.02 to 0.4 mg/mL.[1][2]
Betamethasone Quantification via RP-HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]
-
Column: Nova-pack-C18 (150×3.9 mm, 4 µm).[4]
-
Mobile Phase: A gradient elution program using 50 mM monobasic potassium phosphate buffer (pH 2.9) and acetonitrile. The gradient starts with 25% acetonitrile, linearly increases to 45% over 25 minutes, and then returns to 25% until 35 minutes.[4]
-
Linearity: Assessed at five concentration levels from 30 µg/ml to 70 µg/ml.[4]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, with a focus on establishing linearity and range. This process ensures that the analytical procedure is suitable for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A Comparative Guide to Analytical Methods for the Specificity of Delta14-Desonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the specific determination of Delta14-Desonide, a known impurity and degradation product of the topical corticosteroid, Desonide. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of Desonide formulations. This document presents supporting experimental data, detailed protocols, and a comparative analysis of various techniques to aid in the selection of the most suitable method for your research and development needs.
Introduction to this compound and Analytical Challenges
This compound is a process-related impurity and a potential degradant of Desonide.[1] Its structural similarity to the active pharmaceutical ingredient (API) presents a significant analytical challenge, requiring highly specific methods to accurately quantify it in the presence of Desonide and other related substances. The development of robust and specific analytical methods is a key requirement for regulatory compliance and for monitoring the stability of Desonide drug products.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed for the analysis of Desonide and its impurities. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Two-Dimensional Liquid Chromatography coupled with Ion Trap and Time-of-Flight Mass Spectrometry (2D LC-IT-TOF MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine quality control of pharmaceuticals due to its robustness, reliability, and cost-effectiveness. A well-developed RP-HPLC method can effectively separate Desonide from its impurities, including this compound.
Key Advantages:
-
Established and well-understood technology.
-
Cost-effective for routine analysis.
-
High precision and accuracy for quantification.
Limitations:
-
May have lower sensitivity compared to mass spectrometry-based methods.
-
Peak co-elution can be a challenge with complex impurity profiles.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection. The use of a sub-2 µm particle column in UPLC allows for faster analysis times and improved resolution. The mass spectrometer provides definitive identification and quantification, even at trace levels.
Key Advantages:
-
High sensitivity and selectivity.[2]
-
Excellent for identifying and quantifying low-level impurities.
-
Provides structural information for unknown impurities.
Limitations:
-
Higher initial instrument cost and maintenance.
-
Requires more specialized expertise for method development and operation.
Two-Dimensional Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (2D LC-IT-TOF MS)
2D LC-IT-TOF MS is a powerful technique for the comprehensive characterization of complex samples, such as forced degradation studies of drug products.[3] This method provides exceptional resolving power by employing two different chromatographic separations in tandem, coupled with high-resolution mass spectrometry for accurate mass measurements and structural elucidation.
Key Advantages:
-
Extremely high resolving power for complex mixtures.[3]
-
Provides detailed structural information for impurity identification.[3]
-
Ideal for in-depth characterization during drug development.
Limitations:
-
Complex instrumentation and data analysis.
-
Longer analysis times compared to conventional LC methods.
-
Primarily a research and characterization tool, less suited for routine QC.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the different analytical methods for the analysis of Desonide and its impurities. While specific data for this compound is limited, the presented data for general Desonide impurity analysis provides a strong indication of the expected performance.
| Performance Characteristic | RP-HPLC with UV Detection | UPLC-MS/MS | 2D LC-IT-TOF MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[4] | > 0.99 | Typically not used for routine quantification |
| Limit of Detection (LOD) | ~0.04 µg/mL (for Desonide)[4] | ng/mL to pg/mL range[2] | Sub-ng/mL range |
| Limit of Quantification (LOQ) | ~0.12 µg/mL (for Desonide)[4] | ng/mL to pg/mL range | Sub-ng/mL range |
| Accuracy (% Recovery) | 98-102%[4] | 95-105% | Not typically validated for routine quantification |
| Precision (%RSD) | < 2%[4] | < 15% (at LLOQ) | Not typically validated for routine quantification |
| Specificity | Good, but potential for co-elution | Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the discussed techniques.
RP-HPLC Method for Desonide and Impurities
This protocol is based on a validated method for the determination of Desonide in bulk and pharmaceutical formulations.[4]
-
Chromatographic System: Waters Alliance HPLC system with a UV-Visible detector.
-
Column: Altima C18, 100 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 4.8) and acetonitrile in a ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
UPLC-MS/MS Method for Desonide Degradation Products
This protocol is adapted from a study on the stability of corticosteroids.
-
Chromatographic System: Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to separate Desonide and its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor and product ion transitions for Desonide and this compound would need to be optimized.
2D LC-IT-TOF MS for Impurity Characterization
This protocol is based on a method developed for the characterization of impurities in Desonide cream.[3]
-
First Dimension (1D) LC:
-
Column: Phenomenex Kinetex C8, 4.6 x 150 mm, 2.6 µm.
-
Mobile Phase: A non-volatile salt mobile phase suitable for the initial separation.
-
-
Second Dimension (2D) LC:
-
Column: Shim-pack GISS C18, 2.1 x 50 mm, 1.9 µm.
-
Mobile Phase: A volatile mobile phase compatible with mass spectrometry (e.g., ammonium formate or formic acid in water and acetonitrile).
-
-
Mass Spectrometer: Ion Trap-Time-of-Flight (IT-TOF) mass spectrometer with ESI source.
-
Workflow: Heart-cutting transfer of peaks of interest from the 1D to the 2D column for further separation and subsequent MS analysis.
Workflow for Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the stage of drug development, the nature of the sample, and the required sensitivity. The following diagram illustrates a logical workflow for selecting a suitable analytical method.
References
Comparative Stability Analysis of Desonide and its ∆14-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Desonide and its related compound, Delta14-Desonide (∆14-Desonide). The information presented herein is intended to support research, development, and formulation activities by providing a comprehensive overview of their stability profiles under various stress conditions. This document summarizes key experimental data, outlines methodologies for stability-indicating assays, and visualizes degradation pathways.
Introduction to Desonide and ∆14-Desonide
Desonide is a synthetic, non-fluorinated corticosteroid of low to medium potency used topically for its anti-inflammatory and antipruritic properties.[1] Its chemical formula is C24H32O6.[2][3] ∆14-Desonide, with a chemical formula of C24H30O6, is recognized as an impurity of Desonide. The structural difference lies in the introduction of an additional double bond at the 14th position of the steroid nucleus. This seemingly minor structural modification can have a significant impact on the molecule's overall stability.
Chemical Structures
The chemical structures of Desonide and ∆14-Desonide are presented below. The key difference is the presence of a double bond in the C-ring of ∆14-Desonide.
Desonide:
-
Chemical Formula: C24H32O6
-
Systematic Name: (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
∆14-Desonide:
-
Chemical Formula: C24H30O6
-
Common Name: Delta-14-Desonide
Comparative Stability Profile
Photostability
Desonide is known to be susceptible to photodegradation, particularly when exposed to UVA and UVC radiation.[1][4] Studies have shown that in solution, a significant portion of Desonide can degrade upon exposure to light.[1] The introduction of a conjugated double bond system in ∆14-Desonide could potentially increase its susceptibility to photodegradation. Extended conjugation can lead to a shift in the absorption maximum towards longer wavelengths, potentially increasing the overlap with the solar spectrum and thus accelerating photochemical reactions.
Stability in Acidic and Basic Conditions
Forced degradation studies have demonstrated that Desonide is sensitive to both acidic and basic environments.[5] In acidic conditions, a major degradation product is Desonide-21-dehydro. Under basic conditions, 16-alpha-Hydroxyprednisolone is a known major degradant.[5] The additional double bond in ∆14-Desonide may influence the electronic environment of the entire steroid nucleus, potentially affecting the rates of acid and base-catalyzed hydrolysis.
Oxidative Stability
The primary oxidative degradation pathway for Desonide involves the cleavage of the α-ketol side chain at C-17, resulting in the formation of a C-17 carboxylic acid.[6] This is a common degradation pathway for 21-hydroxycorticosteroids. The presence of the ∆14 double bond is unlikely to significantly alter this specific degradation pathway, though it might influence the overall rate of oxidation.
Quantitative Stability Data for Desonide
The following table summarizes the results from forced degradation studies performed on Desonide under various conditions.
| Stress Condition | % Degradation of Desonide | Major Degradation Products | Reference |
| Acidic (e.g., 2N HCl, 60°C, 30 min) | Significant Degradation | Desonide-21-dehydro | [5] |
| Basic (e.g., 2N NaOH, 60°C, 30 min) | Significant Degradation | 16-alpha-Hydroxyprednisolone | [5] |
| Oxidative (e.g., 20% H2O2, 60°C, 30 min) | Degradation Observed | C-17 carboxylic acid derivative | [6] |
| Photolytic (UVA exposure, 15h) | ~61% degradation (in hair lotion) | Photodegradation products | [1] |
| Thermal (Dry Heat) | Degradation Observed | Not Specified |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, formulation, duration and intensity of stress).
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols for assessing the stability of corticosteroids like Desonide.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
1. Acid and Base Hydrolysis:
-
Procedure: A solution of Desonide in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acid (e.g., 0.1 N to 1 N HCl) or a base (e.g., 0.1 N to 1 N NaOH). The mixture is then typically heated (e.g., at 60-80°C) for a defined period. After the stress period, the solution is neutralized.
-
Analysis: The samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: A solution of Desonide is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H2O2), and maintained at a specific temperature for a set time.
-
Analysis: The stressed sample is analyzed by HPLC to quantify the remaining parent drug and detect any degradation products.
3. Thermal Degradation:
-
Procedure: Solid Desonide or a solution is exposed to elevated temperatures (e.g., 60-80°C) for an extended period.
-
Analysis: The sample is dissolved (if solid) and analyzed by HPLC.
4. Photostability Testing:
-
Procedure: Solutions of Desonide in transparent containers are exposed to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines. A dark control sample is stored under the same conditions but protected from light.
-
Analysis: Both the exposed and dark control samples are analyzed by HPLC to determine the extent of photodegradation.
Stability-Indicating HPLC Method
A validated stability-indicating analytical method is paramount for accurately assessing the stability of a drug substance.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at the λmax of Desonide (around 242-254 nm). |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30°C). |
Visualizations
Desonide Degradation Pathway
The following diagram illustrates the known degradation pathways of Desonide under various stress conditions.
Caption: Major degradation pathways of Desonide.
Experimental Workflow for Stability Testing
The logical flow of a typical stability testing program for a corticosteroid is depicted below.
Caption: Workflow for corticosteroid stability testing.
Conclusion
The stability of Desonide is well-characterized, with known degradation pathways under hydrolytic, oxidative, and photolytic stress. While quantitative data for ∆14-Desonide is lacking, its structural features suggest it may exhibit different, and potentially lower, stability, particularly towards photodegradation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting further comparative stability studies. Such studies would be invaluable for understanding the impurity profile of Desonide formulations and for the development of stable drug products.
References
- 1. Development of a novel HPLC method for the determination of the impurities in desonide cream and characterization of its impurities by 2D LC-IT-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. scirp.org [scirp.org]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Benchmarking Delta14-Desonide Detection: A Comparative Analysis of HPLC Methods Against Official Pharmacopeia
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for the detection of Delta14-Desonide, a known impurity of the topical corticosteroid Desonide, against the official United States Pharmacopeia (USP) monograph.
This analysis is based on published research that highlights the development of a novel HPLC method demonstrating improved resolution and sensitivity compared to the official pharmacopeia method. The data presented herein is collated from studies that have validated these analytical techniques, providing a benchmark for laboratories involved in the quality control of Desonide and its formulations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance parameters of the official USP method for Desonide impurity testing and a novel, improved HPLC method as described in the scientific literature. This allows for a direct comparison of their analytical capabilities.
| Parameter | Official USP Monograph Method (as described in literature) | Novel HPLC Method (Wang et al., 2018)[1] |
| Stationary Phase | Octylsilane (C8) bonded silica, 2.6 µm | Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 µm)[1] |
| Mobile Phase | Gradient of aqueous phosphate buffer and acetonitrile | Gradient of a non-volatile salt mobile phase (first dimension) and a volatile salt mobile phase (second dimension for MS compatibility)[1] |
| Flow Rate | Information not available | Information not available |
| Detection Wavelength | Information not available | Information not available |
| Linearity (Correlation Coefficient, r²) | Information not available | ≥ 0.999 for Desonide and its impurities[2] |
| Limit of Detection (LOD) | Information not available | 0.15 ng/mL for Desonide[2] |
| Limit of Quantitation (LOQ) | Information not available | 0.50 ng/mL for Desonide[2] |
| Accuracy (% Recovery) | Information not available | Within acceptable limits as per ICH guidelines[1] |
| Key Advantage | Official method for regulatory compliance. | Improved resolution of photodegradation impurities that overlap with Desonide in the USP method.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the official USP method (as described in available literature) and the novel HPLC method.
Official USP Monograph Method for Desonide Impurities
The United States Pharmacopeia specifies a method for testing impurities in Desonide. While the complete monograph is proprietary, details from published critiques and summaries indicate the following:
-
Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: An octylsilane (C8) bonded silica column with a particle size of 2.6 µm.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phosphate buffer and acetonitrile. The specific gradient program is detailed within the official USP monograph.
-
Sample Preparation: Dissolve the Desonide sample in a suitable diluent, typically a mixture of the mobile phase components.
Novel HPLC Method for Improved Impurity Profiling
A study by Wang et al. (2018) describes a validated HPLC method that offers enhanced separation of Desonide and its degradation products, including those that are not well-resolved by the official USP method.[1]
-
Chromatograph: A two-dimensional liquid chromatography system coupled to a high-resolution ion trap/time-of-flight mass spectrometer (2D LC-IT-TOF MS) was used for impurity characterization. For routine quality control, a standard HPLC with UV detection can be utilized.[1]
-
First Dimension Column: Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 µm).[1]
-
First Dimension Mobile Phase: A non-volatile salt mobile phase.[1]
-
Second Dimension Column (for MS analysis): Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 µm).[1]
-
Second Dimension Mobile Phase (for MS analysis): A volatile salt mobile phase.[1]
-
Method Validation: The method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, limit of detection, limit of quantitation, linearity, and accuracy.[1]
Visualizing the Analytical Workflow
To better understand the logical flow of a comparative analytical study for impurity detection, the following diagram illustrates the key stages from sample handling to data interpretation.
Caption: Workflow for comparing analytical methods for impurity detection.
The presented evidence strongly suggests that while the official pharmacopeia method provides a baseline for regulatory acceptance, the development and validation of novel HPLC methods can offer significant advantages in terms of sensitivity, specificity, and the ability to resolve closely related impurities. For laboratories seeking to enhance their quality control measures for Desonide, the adoption of such improved methods is a scientifically sound approach.
References
Safety Operating Guide
Proper Disposal of Delta14-Desonide: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential information and a step-by-step procedure for the proper disposal of Delta14-Desonide, a compound often used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Understanding the Nature of this compound
II. Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key principles include:
-
Segregation: Never mix incompatible waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use appropriate, sealed containers to prevent leaks or spills.
-
Professional Disposal: Engage a licensed hazardous waste disposal company for final removal and treatment.
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound, for disposal."
-
Segregate: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's chemical hygiene plan. It should be collected in a dedicated, sealed container.
Step 3: Waste Container and Labeling
-
Container: Use a clean, dry, and chemically compatible container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage of Chemical Waste
Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Secure and accessible only to authorized personnel.
-
Away from drains, heat sources, and direct sunlight.
-
In secondary containment to prevent spills.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. EHS will work with a licensed hazardous waste disposal vendor to ensure compliant treatment and disposal, which for many pharmaceutical compounds involves incineration at a permitted facility.[1][2]
Never dispose of this compound by:
-
Pouring it down the drain.
-
Placing it in the regular trash.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
V. Data Presentation
Currently, there is no publicly available quantitative data specifically on the disposal or environmental degradation rates of this compound. For general pharmaceutical waste, it is important to note that improper disposal can lead to environmental contamination.
VI. Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not available. The standard and recommended procedure is to have it disposed of by a professional hazardous waste management company.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Delta14-Desonide
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Delta14-Desonide, a potent corticosteroid compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: Occupational Exposure Banding
This compound is a synthetic corticosteroid and an impurity of Desonide. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, based on the toxicological data for Desonide, a low to mid-potency corticosteroid, it is prudent to categorize this compound within Occupational Exposure Band (OEB) 3 . This classification corresponds to a substance with an OEL range of 10 to <100 µg/m³ and necessitates stringent handling practices to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for handling this compound based on its OEB 3 classification.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. For tasks with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended. | Prevents inhalation of airborne particles of the potent compound. |
| Hand Protection | Double-gloving with nitrile gloves is required. Ensure gloves are chemotherapy-rated (ASTM D6978). | Provides a robust barrier against skin contact and absorption. Double-gloving allows for safe removal of the outer contaminated layer. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from dust particles and potential splashes. |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs. A disposable gown should be worn over the lab coat for procedures with a higher risk of contamination. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Operational Plan for Handling this compound
All handling of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of airborne exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the designated handling area (fume hood or CVE) is clean and free of unnecessary equipment.
-
Gather all necessary equipment and materials, including pre-weighed this compound if possible, to minimize manipulations within the containment area.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all weighing and transfer operations within the fume hood or CVE.
-
Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.
-
Handle the compound gently to avoid generating dust.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down all surfaces within the fume hood or CVE with a suitable deactivating agent followed by a cleaning agent.
-
Remove the remaining PPE in the following order, disposing of all disposable items as hazardous waste: shoe covers, gown, inner gloves, eye protection, and respirator.
-
Wash hands thoroughly with soap and water.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.
Spill Kit Contents:
-
Appropriate PPE (as listed above)
-
Absorbent pads
-
Deactivating solution (e.g., 10% bleach solution)
-
Neutralizing agent for bleach (e.g., sodium thiosulfate)
-
Detergent solution
-
Hazardous waste bags and labels
-
Scoop and scraper
Spill Response Procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.
-
Don PPE: Put on the full set of PPE from the spill kit.
-
Containment:
-
For solid spills, gently cover the powder with damp absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.
-
For liquid spills, surround the spill with absorbent pads to prevent it from spreading.
-
-
Decontamination:
-
Carefully clean the spill area with a deactivating solution, followed by a neutralizing agent if bleach was used.
-
Wash the area with a detergent solution and rinse with water.
-
-
Disposal: Place all contaminated materials, including used PPE, into a designated hazardous waste bag.[1][2][3][4][5]
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations.[1]
Waste Segregation and Disposal:
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste must be evaluated to determine if it is a hazardous waste. While corticosteroids are not specifically listed as hazardous wastes, any waste contaminated with this compound should be managed as hazardous waste as a best practice.[1]
-
Containerization:
-
All solid waste, including unused this compound, contaminated PPE, and spill cleanup materials, must be placed in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed hazardous waste management company.
Experimental Protocols: Decontamination Procedure
A validated decontamination procedure is essential to ensure the removal of residual this compound from surfaces.
Materials:
-
Deactivating solution: 10% sodium hypochlorite (bleach) solution.
-
Neutralizing solution: 1% sodium thiosulfate solution.
-
Cleaning solution: Laboratory-grade detergent in water.
-
Low-lint wipes.
Methodology:
-
Apply the 10% bleach solution to the contaminated surface and allow for a contact time of at least 10 minutes.
-
Wipe the surface with low-lint wipes to remove the bleach solution.
-
Apply the 1% sodium thiosulfate solution to neutralize any remaining bleach.
-
Wipe the surface with low-lint wipes.
-
Wash the surface with the detergent solution.
-
Rinse the surface with water and dry with clean, low-lint wipes.
Visualizing the Workflow
To ensure clarity and adherence to these critical safety protocols, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
